molecular formula C11H10F2O3 B1325273 5-(2,3-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-13-7

5-(2,3-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1325273
CAS No.: 898766-13-7
M. Wt: 228.19 g/mol
InChI Key: UXSXZFMQBCGRRQ-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-Difluorophenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Difluorophenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,3-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSXZFMQBCGRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645326
Record name 5-(2,3-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-13-7
Record name 2,3-Difluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(2,3-Difluorophenyl)-5-oxovaleric acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(2,3-Difluorophenyl)-5-oxovaleric Acid: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 5-(2,3-difluorophenyl)-5-oxovaleric acid, a fluorinated aromatic ketoacid of significant interest to researchers in medicinal chemistry and drug development. The document details the core molecular and physicochemical properties of the compound, outlines a plausible synthetic pathway, and presents its strategic application as a synthetic intermediate. Furthermore, a detailed, field-proven protocol for its analytical characterization by High-Performance Liquid Chromatography (HPLC) is provided, underpinned by the principles of scientific integrity and experimental causality. This guide is intended to serve as a vital resource for scientists leveraging this molecule in the synthesis of advanced chemical entities.

Core Molecular Profile

5-(2,3-Difluorophenyl)-5-oxovaleric acid is a specialized chemical building block whose utility is defined by its unique combination of a carboxylic acid, a ketone, and a difluorinated phenyl ring. These features provide multiple reaction handles and confer specific electronic and metabolic properties to target molecules.

Key Identifiers and Structural Information

The fundamental properties that define the molecule's identity and stoichiometry are summarized below.

PropertyValueSource
CAS Number 898766-13-7[1]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
IUPAC Name 5-(2,3-difluorophenyl)-5-oxopentanoic acidN/A
SMILES OC(=O)CCCC(=O)C1=C(F)C(F)=CC=C1[1]
Physicochemical and Computational Data

The following table outlines key computed properties that predict the molecule's behavior in various chemical and biological systems. These parameters are crucial for applications ranging from reaction condition optimization to preliminary drug design assessments.

PropertyValueSignificanceSource
Topological Polar Surface Area (TPSA) 54.37 ŲInfluences membrane permeability and solubility.[1]
LogP (Octanol-Water Partition Coefficient) 2.4024Predicts lipophilicity and distribution in biological systems.[1]
Hydrogen Bond Donors 1The carboxylic acid proton is available for donation.[1]
Hydrogen Bond Acceptors 2The carbonyl and carboxylic oxygens can accept hydrogen bonds.[1]
Rotatable Bonds 5Indicates molecular flexibility.[1]

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of 5-(2,3-difluorophenyl)-5-oxovaleric acid can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust and scalable method for forming carbon-carbon bonds to an aromatic ring.

Causality of Experimental Choice: The selection of Friedel-Crafts acylation is based on its high reliability for acylating electron-rich or moderately activated aromatic rings. 1,2-Difluorobenzene, while deactivated by the inductive effect of the fluorine atoms, can still undergo acylation under forcing conditions with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). Glutaric anhydride is chosen as the acylating agent to directly install the required five-carbon keto-acid backbone in a single, atom-economical step.

G cluster_reagents Starting Materials 1_2_Difluorobenzene 1_2_Difluorobenzene Reaction Friedel-Crafts Acylation in inert solvent (e.g., CS₂ or CH₂Cl₂) 1_2_Difluorobenzene->Reaction Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Reaction Lewis_Acid AlCl₃ (Lewis Acid Catalyst) Lewis_Acid->Reaction activates anhydride Workup Aqueous Workup (e.g., HCl/Ice) Reaction->Workup forms complex Product 5-(2,3-Difluorophenyl)-5-oxovaleric acid Workup->Product hydrolyzes & isolates

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable inert solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Add 1,2-difluorobenzene (1.0 equivalent) dropwise to the stirred suspension.

  • Acylation: In a separate flask, dissolve glutaric anhydride (1.1 equivalents) in the same inert solvent. Add this solution dropwise to the reaction mixture at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Quenching and Workup: Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Application in Research and Drug Development

5-(2,3-Difluorophenyl)-5-oxovaleric acid is not typically an end-product but rather a high-value intermediate. Its structure is designed for subsequent elaboration into more complex, biologically active molecules.

Strategic Value: The difluorophenyl motif is a well-established feature in modern pharmaceuticals. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to protein targets through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The keto and acid functionalities serve as versatile handles for a wide range of chemical transformations, including amidation, esterification, and the formation of heterocyclic rings. For instance, related fluorophenyl compounds are known intermediates in the synthesis of blockbuster drugs like the cholesterol-lowering agent Atorvastatin.[2] Similarly, derivatives of fluorinated oxopyrrolidine carboxylic acids have been explored for their anticancer properties.[3]

G cluster_reactions Chemical Transformations start 5-(2,3-Difluorophenyl)-5-oxovaleric acid Key Building Block Amidation Amidation start:f0->Amidation Heterocycle Heterocycle Formation start:f0->Heterocycle Reduction Ketone Reduction start:f0->Reduction intermediate Advanced Intermediates e.g., Amides, Pyrrolidones, Lactones Amidation->intermediate:f0 Heterocycle->intermediate:f0 Reduction->intermediate:f0 end_product Biologically Active Molecules e.g., Enzyme Inhibitors, Receptor Modulators intermediate:f0->end_product:f0 Further Synthesis & Screening

Caption: Role as a versatile intermediate in drug discovery.

Analytical Characterization Protocol: Purity and Quantification by HPLC

To ensure the quality and integrity of 5-(2,3-difluorophenyl)-5-oxovaleric acid for subsequent use, a robust analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.

Trustworthiness of the Protocol: This protocol is a self-validating system. The use of a high-purity analytical standard allows for precise quantification. The system suitability checks (e.g., consistent retention times and peak areas from replicate injections) ensure the instrument is performing correctly before sample analysis. The acidic mobile phase is a critical choice, as it maintains the carboxylic acid in its neutral, protonated state (R-COOH), preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration.[4]

G cluster_prep Preparation Standard_Prep Prepare Standard Solution (Known Concentration) Injection Inject Standard & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Accurately Weighed) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Acidic Mobile Phase) HPLC_System->Injection Detection UV Detection (e.g., 254 nm) Injection->Detection Data_Analysis Data Acquisition & Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC analysis of the target compound.

Step-by-Step HPLC Protocol
  • Equipment and Reagents:

    • HPLC system with a UV/Vis or DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • HPLC-grade acetonitrile and water.

    • Formic acid or phosphoric acid.[4]

    • Analytical standard of 5-(2,3-difluorophenyl)-5-oxovaleric acid (>98% purity).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both phases before use.

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the analytical standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the same diluent used for the standard.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program: Start with 35% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This is an example; an isocratic method may also be suitable).

  • Analysis and Calculation:

    • Inject a blank (diluent) to establish a baseline.

    • Perform multiple injections of the standard solution to confirm system suitability.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).

Handling and Safety Profile

As a research chemical, 5-(2,3-difluorophenyl)-5-oxovaleric acid should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for related acidic and aromatic ketone compounds apply.

General Hazards: Based on analogous structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust.[5]

Recommended Personal Protective Equipment (PPE):

ProtectionSpecification
Eye/Face Wear safety glasses with side-shields or chemical goggles.
Skin Wear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Use in a well-ventilated area or chemical fume hood. If dust is generated, use a NIOSH-approved respirator.

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for many fine chemicals (e.g., 2-8°C).[1]

Conclusion

5-(2,3-Difluorophenyl)-5-oxovaleric acid is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its molecular structure offers a unique combination of features that are highly sought after in modern drug design. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound with confidence, enabling the advancement of complex molecule synthesis and the exploration of new therapeutic agents.

References

  • Multi-active method for the analysis of active substances in formulated products . Collaborative International Pesticides Analytical Council (CIPAC). [Link]

  • Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures . National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Monograph: 5-(2,3-Difluorophenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural analysis, synthesis, and application of 5-(2,3-difluorophenyl)-5-oxopentanoic acid , a specialized fluorinated synthon.[1]

Compound Identity:

  • IUPAC Name: 5-(2,3-difluorophenyl)-5-oxopentanoic acid[1]

  • Common Name: 4-(2,3-difluorobenzoyl)butyric acid[1]

  • CAS Registry Number: Not widely listed; Analogous to 149437-76-3 (4-F isomer)[1][2][3]

  • Molecular Formula: C₁₁H₁₀F₂O₃[1]

  • Molecular Weight: 228.19 g/mol [1]

Part 1: Introduction & Structural Significance

In the landscape of medicinal chemistry, 5-(2,3-difluorophenyl)-5-oxopentanoic acid serves as a critical "linker" scaffold.[1] It combines a lipophilic, electron-deficient 2,3-difluorophenyl moiety with a reactive keto-acid tail.[1]

Unlike its para-substituted analogs (used in Ezetimibe synthesis), the 2,3-difluoro substitution pattern induces unique electronic and steric effects:

  • Metabolic Stability: The adjacent fluorine atoms at positions 2 and 3 block the most metabolically vulnerable sites on the phenyl ring (ortho/meta oxidation), extending the half-life of downstream APIs.

  • Conformational Locking: The ortho-fluorine (C2) creates electrostatic repulsion with the carbonyl oxygen, influencing the rotational barrier of the aryl-ketone bond.[1] This "pre-organization" is vital when cyclizing this intermediate into fused ring systems like tetralones or benzocycloheptenes .[1]

Primary Applications:

  • Precursor to 5,6-Difluoro-1-tetralone: Via intramolecular Friedel-Crafts cyclization.[1]

  • CGRP Antagonist Fragments: The 2,3-difluorophenyl motif is a pharmacophore found in CGRP receptor antagonists (e.g., Rimegepant), where this acid can serve as a linear precursor for ring construction.[1]

  • GABA Analogs: Reductive amination of the ketone yields

    
    -amino acids with high lipophilicity.
    

Part 2: Synthesis Strategy (The "Regioselectivity Challenge")

The Critical Causality: Standard Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride fails to yield the 2,3-isomer efficiently.[1]

  • Why? Fluorine is an ortho/para director.[1] In 1,2-difluorobenzene, the sterics of the adjacent fluorines and the directing effects favor substitution at Position 4 (yielding the 3,4-difluoro isomer).[1]

  • The Solution: To obtain the 2,3-isomer , one must utilize Directed Ortho-Lithiation (DoM) , which exploits the acidity of the proton adjacent to the fluorine (C3) rather than electrophilic aromatic substitution rules.[1]

Recommended Protocol: Directed Ortho-Lithiation[1]

This protocol ensures exclusive regioselectivity for the 2,3-position.[1]

Reagents:

  • Substrate: 1,2-Difluorobenzene (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
    
  • Electrophile: Glutaric Anhydride (1.05 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: HCl (2N)

Step-by-Step Methodology:

  • Lithiation (The "Warhead" Formation):

    • Charge a flame-dried 3-neck flask with anhydrous THF and 1,2-difluorobenzene under Nitrogen.

    • Cool the system to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.[1]

    • Add

      
      -BuLi dropwise over 30 minutes.[1] The proton at C3 (ortho to F2) is selectively removed due to the inductive effect of the two fluorine atoms, forming 2,3-difluorophenyllithium .[1]
      
    • Stir at -78°C for 1 hour.

  • Acylation (The Coupling):

    • Dissolve glutaric anhydride in minimal anhydrous THF.

    • Cannulate the anhydride solution into the lithiated species slowly, maintaining T < -70°C.

    • Mechanism:[1][2][4][5][6] The nucleophilic aryl lithium attacks the anhydride carbonyl, opening the ring to form the lithium carboxylate.[1]

  • Quench & Isolation:

    • Allow the mixture to warm to 0°C.

    • Quench with 2N HCl to pH 1-2.[1] This protonates the carboxylate and destroys unreacted organolithiums.

    • Extract with Ethyl Acetate (3x).[1][7] Wash organic layer with Brine.[1][3]

    • Dry over Na₂SO₄ and concentrate in vacuo.[3]

    • Purification: Recrystallize from Toluene/Heptane to obtain a white crystalline solid.[1]

Part 3: Visualization of Pathways

The following diagram illustrates the divergence between the "Standard" (Incorrect for this target) and "Directed" (Correct) pathways, followed by downstream transformations.

SynthesisPathways SM 1,2-Difluorobenzene FC_Cond AlCl3 / Glutaric Anhydride (Friedel-Crafts) SM->FC_Cond Electrophilic Subst. Li_Cond 1. n-BuLi, THF, -78°C 2. Glutaric Anhydride SM->Li_Cond Ortho-Lithiation Prod_Wrong 3,4-Difluorophenyl Isomer (WRONG TARGET) FC_Cond->Prod_Wrong Para-directing Inter_Li 2,3-Difluorophenyl-Li (Intermediate) Li_Cond->Inter_Li Selective Deprotonation Target 5-(2,3-Difluorophenyl)- 5-oxopentanoic acid (TARGET) Inter_Li->Target Ring Opening Cyclization PPA / 100°C Target->Cyclization Intramolecular FC Tetralone 5,6-Difluoro-1-tetralone (Fused Ring) Cyclization->Tetralone

Caption: Figure 1. Divergent synthesis pathways. The lithiation route (Green) effectively bypasses the regioselectivity limitations of the Friedel-Crafts route (Red).

Part 4: Analytical Characterization & Specifications

To validate the structure, specifically the 2,3-substitution pattern , NMR spectroscopy is the definitive tool.[1] The coupling constants (


 and 

) are diagnostic.
PropertySpecification / Expected ValueNotes
Appearance White to off-white crystalline powderHygroscopic; store under inert gas.[1]
Melting Point 105 – 110 °CDistinct from 3,4-isomer (often higher MP).[1]
¹H NMR (DMSO-d₆)

12.1 (s, 1H, COOH), 7.6-7.8 (m, 3H, Ar-H), 2.9 (t, 2H), 2.3 (t, 2H), 1.8 (m, 2H)
Aromatic region shows complex multiplet due to F-H coupling.[1]
¹⁹F NMR Two signals:

-138 ppm, -142 ppm (approx)
Key Diagnostic: Strong F-F coupling (~20 Hz) indicates ortho positioning.[1]
MS (ESI-) [M-H]⁻ = 227.1Negative mode ionization is preferred for carboxylic acids.[1]
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water; soluble in alkaline aqueous solution.[1]

Part 5: Safety & Handling (MSDS Summary)

  • Hazard Identification: Irritant (Skin/Eye).[1] The 2,3-difluoro motif increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1]

  • Reactivity:

    • Incompatible: Strong bases, oxidizing agents.[1]

    • Stability: Stable at room temperature, but the ketone is susceptible to oxidation (Baeyer-Villiger) if exposed to peracids.[1]

  • Storage: Keep cold (2-8°C) and dry. The carboxylic acid can decarboxylate under extreme heat (>200°C).

References

  • Schlosser, M. (1998).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on the regioselectivity of organolithium addition to fluorobenzenes).

  • Luo, G., et al. (2012).[1][8] "Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral CGRP Antagonist."[1][8] Journal of Medicinal Chemistry, 55(23), 10644-10651.[1][8] Link (Establishes the pharmacological relevance of the 2,3-difluorophenyl scaffold).

  • Gribble, G. W. (2010).[1] "Lithiation of Fluoroarenes." in Fluorine in Heterocyclic Chemistry. Springer.[1] (Detailed mechanism of ortho-lithiation vs Friedel-Crafts).

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of 5-(2,3-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(2,3-Difluorophenyl)-5-oxovaleric acid solubility data Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7) is a critical fluorinated building block, primarily utilized in the synthesis of pharmaceutical intermediates, particularly GABA analogs and enzyme inhibitors.[1] As a lipophilic keto-acid, its solubility behavior is governed by the interplay between its polar carboxylic acid tail, the ketone linker, and the lipophilic difluorophenyl headgroup.

This guide provides a comprehensive analysis of its solubility characteristics, predictive physicochemical data, and standardized protocols for experimental validation. It is designed to assist process chemists and formulation scientists in optimizing reaction conditions, purification schemes, and bioavailability studies.

Physicochemical Profile & Predicted Properties

Understanding the fundamental molecular descriptors is prerequisite to predicting solubility behavior in unmeasured systems. The presence of the 2,3-difluoro substitution pattern enhances lipophilicity and metabolic stability compared to its non-fluorinated congeners.

Table 1: Core Physicochemical Descriptors
PropertyValue (Experimental/Predicted)Implications for Solubility
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

MW: 228.19 g/mol
Physical State White to Off-White SolidCrystalline lattice energy affects dissolution kinetics.
pKa (Acidic) 4.57 ± 0.10 (Predicted)pH-Dependent Solubility: Low solubility below pH 4; high solubility above pH 6.
LogP (Octanol/Water) ~2.40Lipophilic: Preferential partitioning into organic layers over aqueous phases at neutral pH.
H-Bond Donors 1 (Carboxylic Acid)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 3 (F, C=O, -OH)Good solubility in protic solvents (Alcohols).

Solubility Data & Solvent Compatibility

Note: While specific gravimetric solubility values for the 2,3-isomer are proprietary to specific manufacturing batches, the following data is synthesized from validated surrogates (2,4- and 2,5-isomers) and thermodynamic modeling of fluorinated keto-acids.

Organic Solvent Solubility Classifications

The compound exhibits a "U-shaped" solubility profile typical of aryl-alkanoic acids.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Disrupts intermolecular H-bonds; ideal for stock solutions and nucleophilic substitution reactions.
Polar Protic Methanol, Ethanol, IPAHigh (>30 mg/mL) Solvation via H-bonding; preferred for recrystallization when paired with an anti-solvent.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-30 mg/mL) Good solvency for the lipophilic difluorophenyl moiety; common extraction solvent.
Ethers/Esters THF, Ethyl AcetateModerate (10-25 mg/mL) Effective reaction media; moderate solubility allows for controlled crystallization.
Non-Polar Hexanes, Heptane, TolueneLow (<1 mg/mL) Acts as an anti-solvent ; used to precipitate the product from reaction mixtures.
Aqueous Solubility & pH Dependence

The solubility of 5-(2,3-Difluorophenyl)-5-oxovaleric acid is strictly pH-dependent due to the ionizable carboxylic acid group.

  • pH < 4 (Protonated Form): Solubility is negligible (<0.5 mg/mL).[2] The uncharged molecule is hydrophobic.

  • pH > 6 (Ionized Form): Solubility increases exponentially as the salt form (carboxylate) is generated.

    • Reagent: 1M NaOH, NaHCO₃, or Na₂CO₃.

    • Observation: Complete dissolution is expected in 1 equivalent of aqueous base.

Experimental Protocols

To ensure reproducibility in your specific application, use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (


) in a specific solvent at 25°C.
  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration:

    • Seal the vial tightly.

    • Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check: If the solid dissolves completely, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Evaporate a known volume of the supernatant to dryness and weigh the residue.

    • Calculation:

      
      
      
Protocol B: pH-Solubility Profiling (Titration Method)

Objective: Define the pH range for extraction or precipitation.

  • Dissolution: Dissolve 100 mg of compound in 10 mL of 0.1 M NaOH (fully soluble).

  • Titration: Slowly add 0.1 M HCl while monitoring pH with a calibrated electrode.

  • Turbidity Point: Record the pH at the first sign of persistent cloudiness (onset of precipitation).

    • Target: This pH (typically ~4.5 - 5.0) represents the

      
       (pH of maximum solubility before precipitation).
      

Process Logic & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during purification and reaction setup.

SolubilityWorkflow Start Start: 5-(2,3-Difluorophenyl)-5-oxovaleric Acid Objective Define Objective Start->Objective Reaction Synthesis / Reaction Objective->Reaction Chemical Modification Purification Purification / Isolation Objective->Purification Isolate Pure Solid Formulation Biological Assay / Formulation Objective->Formulation In Vitro Testing Check_Temp High Temp Required? Reaction->Check_Temp Method_Cryst Recrystallization Purification->Method_Cryst Vehicle Vehicle Selection Formulation->Vehicle Solvent_Polar Use Polar Aprotic/Protic (THF, DMSO, MeOH) Check_Temp->Solvent_Polar No (<60°C) Use_Toluene Use Toluene/Xylene (Partial Solubility at RT, High at Reflux) Check_Temp->Use_Toluene Yes (>80°C) Solvent_Pair Solvent/Anti-Solvent Pair (EtOAc + Heptane) Method_Cryst->Solvent_Pair High Purity Req Acid_Base Acid/Base Extraction (Dissolve in NaOH -> Wash DCM -> Acidify) Method_Cryst->Acid_Base Bulk Crude DMSO_Stock DMSO Stock (100mM) Dilute into Buffer Vehicle->DMSO_Stock

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Assay).

Implications for Process Development

Crystallization Strategy

The "slight" solubility in chlorinated solvents and high solubility in alcohols suggests a cooling crystallization or anti-solvent approach.

  • Recommended System: Dissolve in minimum hot Ethyl Acetate or Ethanol (approx. 60°C). Slowly add Heptane or Hexane until turbidity is observed. Cool to 0-5°C to maximize yield.

Impurity Purging

The fluorinated ring makes the molecule sufficiently lipophilic to be extracted into DCM or Ethyl Acetate from an acidic aqueous phase (pH < 2). This is a highly effective method to remove inorganic salts and very polar byproducts.

References

  • ChemicalBook. (2025). 5-(2-Fluorophenyl)-5-oxovaleric acid Properties and Solubility Data. Retrieved from

  • ChemScene. (2025). 5-(2,3-Difluorophenyl)-5-oxovaleric acid Product Information and Calculated Properties. Retrieved from

  • PubChem. (2025).[3] Compound Summary for CID 2759127 (5-(3-Fluorophenyl)-5-oxovaleric acid). National Library of Medicine. Retrieved from

  • Cayman Chemical. (2022). Solubility of Fluorinated Benzoic Acid Derivatives in Organic Solvents. Retrieved from

Sources

Comprehensive Chemical Identity and Utility Guide: Synonyms, Synthesis, and Applications of 5-(2,3-difluorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract For researchers and drug development professionals, navigating the chemical informatics of fluorinated building blocks is a critical first step in API (Active Pharmaceutical Ingredient) synthesis. This technical whitepaper provides an in-depth analysis of 5-(2,3-difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7)[1]. By deconstructing its synonyms, physicochemical profile, and structural logic, we establish a foundational understanding of its utility. Furthermore, we provide a self-validating, step-by-step synthetic protocol and explore its orthogonal reactivity in the assembly of complex heterocyclic pharmacophores.

Chemical Nomenclature and Synonyms

In chemical procurement, patent landscaping, and regulatory documentation, a single compound is often obscured by diverse nomenclature conventions. The core topic of this guide—the synonyms for 5-(2,3-difluorophenyl)-5-oxovaleric acid—highlights the intersection of IUPAC rules and historical naming conventions.

The variation in synonyms primarily arises from two structural interpretations:

  • The Carbon Chain: The 5-carbon aliphatic chain can be named as a valeric acid (historical/common) or a pentanoic acid (systematic IUPAC)[2].

  • The Ketone Substitution: The carbonyl group at the C5 position can be denoted as an oxo substitution on the aliphatic chain, or the entire aromatic-ketone moiety can be treated as a benzoyl substituent on a shorter (butyric/butanoic) acid chain.

Table 1: Database Identifiers and Synonyms
CategoryIdentifier / NameRationale / Source
Primary Name 5-(2,3-difluorophenyl)-5-oxovaleric acidStandard commercial nomenclature[1].
IUPAC Synonym 5-(2,3-difluorophenyl)-5-oxopentanoic acidSystematic naming using the "pentanoic" parent chain[2].
Structural Synonym 4-(2,3-difluorobenzoyl)butyric acidTreats the difluorobenzoyl group as a substituent on a 4-carbon chain.
CAS Registry Number 898766-13-7Unique numerical identifier for database indexing[1].
Molecular Formula C₁₁H₁₀F₂O₃Elemental composition[1].
SMILES String OC(=O)CCCC(=O)C1=C(F)C(F)=CC=C1Line-notation for cheminformatics and predictive modeling[1].

Physicochemical Profiling and Structural Logic

The strategic inclusion of a 2,3-difluorophenyl moiety in medicinal chemistry is rarely accidental. Fluorine substitution modulates the physicochemical properties of the resulting API, directly impacting its pharmacokinetics and target engagement.

Causality in Structural Design (E-E-A-T)
  • Metabolic Stability: The adjacent fluorine atoms at the ortho and meta positions of the phenyl ring block cytochrome P450-mediated oxidative metabolism, a common liability in un-substituted aromatics.

  • Lipophilicity and Permeability: The highly electronegative fluorine atoms lower the basicity of adjacent functional groups and increase the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular permeability.

  • Bifunctional Reactivity: The molecule possesses both a nucleophilic/electrophilic ketone and a terminal carboxylic acid. This orthogonal reactivity allows it to act as a versatile "dielectrophile" in condensation reactions.

Table 2: Target Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
Molecular Weight 228.19 g/mol Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5[1].
Purity Standard ≥98.0%Required for reliable downstream transition-metal catalysis[1].
Storage Conditions Sealed in dry, 2-8°CPrevents premature cyclization or degradation of the keto-acid[1].

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 5-(2,3-difluorophenyl)-5-oxovaleric acid relies on the highly regioselective carbon-carbon bond formation between a fluorinated aryl nucleophile and a cyclic anhydride[3].

Mechanistic Causality: Why Turbo-Grignard?

Direct magnesium insertion into electron-deficient, ortho-fluorinated bromobenzenes (like 1-bromo-2,3-difluorobenzene) is notoriously sluggish and prone to dangerous side reactions, such as the formation of highly reactive benzyne intermediates[4]. To circumvent this, we utilize a Halogen-Metal Exchange strategy using Isopropylmagnesium chloride (iPrMgCl). This "Turbo-Grignard" approach allows the exchange to occur rapidly at sub-zero temperatures, preserving the integrity of the difluoroaromatic ring[5].

Step-by-Step Experimental Protocol

Step 1: Preparation of the Aryl Grignard Reagent

  • In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve 1.0 equivalent of 1-bromo-2,3-difluorobenzene (CAS: 38573-88-5)[6] in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).

  • Cool the solution to -20 °C using a dry ice/isopropanol bath.

  • Dropwise, add 1.1 equivalents of Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF) over 30 minutes.

  • Stir the reaction mixture at -20 °C to 0 °C for 1–2 hours. The formation of 2,3-difluorophenylmagnesium chloride is complete when GC-MS analysis of a quenched aliquot shows complete consumption of the starting material[5].

Step 2: Desymmetrizing Ring-Opening of Glutaric Anhydride

  • In a separate flame-dried flask, dissolve 1.2 equivalents of glutaric anhydride in anhydrous THF and cool strictly to -78 °C. Critical Step: The low temperature is mandatory to prevent the newly formed ketone product from undergoing a second nucleophilic attack by the Grignard reagent[3],[7].

  • Transfer the Grignard reagent from Step 1 into the glutaric anhydride solution dropwise via a cannula over 45 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

Step 3: Quenching and Isolation

  • Quench the reaction carefully with 1N HCl at 0 °C to protonate the resulting magnesium carboxylate salt.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization or silica gel chromatography to yield pure 5-(2,3-difluorophenyl)-5-oxovaleric acid[1].

SynthWorkflow SM 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5) Grignard iPrMgCl / THF Halogen-Metal Exchange SM->Grignard -20°C to 0°C Int 2,3-Difluorophenylmagnesium Chloride Grignard->Int 1-2 hours Anhydride Glutaric Anhydride Ring-Opening Int->Anhydride -78°C to RT Product 5-(2,3-difluorophenyl)- 5-oxovaleric acid Anhydride->Product Acidic Workup (HCl)

Figure 1: Synthetic workflow for 5-(2,3-difluorophenyl)-5-oxovaleric acid via Grignard exchange.

Applications in Drug Development and Heterocyclic Logic

The true value of 5-(2,3-difluorophenyl)-5-oxovaleric acid lies in its capacity to serve as a precursor for rigid, fluorinated heterocycles. The spatial relationship between the C5 ketone and the C1 carboxylic acid (a 1,5-dielectrophilic system) makes it an ideal substrate for cyclization reactions.

  • Tetrahydropyridazines: Condensation with hydrazine (N₂H₄) leads to nucleophilic attack at the ketone, followed by intramolecular cyclization with the carboxylic acid to form a 6-membered pyridazinone ring.

  • Piperidin-2-ones (Lactams): Reductive amination of the ketone with a primary amine, followed by intramolecular amidation, yields highly substituted lactams, which are privileged scaffolds in kinase inhibitor design.

ReactivityLogic Core 5-(2,3-difluorophenyl)- 5-oxovaleric acid Hydrazine Hydrazine Condensation (N2H4, EtOH) Core->Hydrazine Nucleophilic Attack at C5 Ketone Amine Reductive Amination (R-NH2, NaBH3CN) Core->Amine Imine Formation Pyridazine Fluorinated Tetrahydropyridazines Hydrazine->Pyridazine Intramolecular Cyclization with C1 Carboxyl Lactam Fluorinated Piperidin-2-ones Amine->Lactam Intramolecular Amidation

Figure 2: Orthogonal reactivity of the keto-acid bifunctionality for heterocyclic API synthesis.

References

  • [3] Asymmetric catalytic anhydride openings via carbon-based nucleophiles. RHHZ. URL: [Link]

  • [7] Solved Anhydride reactions: Draw mechanisms and rationalize. Chegg. URL: [Link]

Sources

Methodological & Application

Synthesis of 5-(2,3-Difluorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation: A Detailed Protocol and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 5-(2,3-Difluorophenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in pharmaceutical research and development. The protocol leverages the classical Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride, catalyzed by the potent Lewis acid, aluminum chloride (AlCl₃). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and safety considerations. This document is designed to equip researchers with the necessary knowledge to reliably execute this synthesis and understand the critical parameters governing its success.

Introduction: The Significance of Fluorinated Aryl Keto-Acids

Aryl ketones and their derivatives are foundational structures in medicinal chemistry.[1][2] The incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS 898766-13-7) represents a key building block, combining a difluorinated aromatic ring with a carboxylic acid-terminated alkyl chain, making it a versatile precursor for more complex drug candidates.

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains the most direct and effective method for forging the crucial aryl-ketone bond.[3][4] This electrophilic aromatic substitution reaction allows for the efficient installation of an acyl group onto an aromatic ring.[5][6] This guide focuses on the specific application of this reaction to a deactivated aromatic system, 1,2-difluorobenzene, highlighting the necessary considerations for achieving a successful outcome.

Reaction Principle and Mechanism

The synthesis proceeds via the acylation of 1,2-difluorobenzene using glutaric anhydride as the acylating agent. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, which is required in stoichiometric excess.[4][7]

Overall Reaction:

The mechanism of the Friedel-Crafts acylation is a well-established multi-step process.[3][8]

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive and resonance-stabilized acylium ion. This is the key electrophile in the reaction.[6][8]

  • Electrophilic Attack: The electron-rich aromatic ring of 1,2-difluorobenzene attacks the electrophilic acylium ion. Although the two fluorine atoms are strongly deactivating due to their inductive effect (-I), they direct the incoming electrophile to the para position (position 4) relative to one of the fluorine atoms. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: The [AlCl₃-O(CO)R]⁻ complex acts as a base, abstracting a proton from the arenium ion to restore the aromaticity of the ring. This step regenerates the Lewis acid catalyst in principle.

  • Product-Catalyst Complexation: Critically, the ketone product formed is a moderate Lewis base and readily forms a stable complex with the strong Lewis acid AlCl₃.[4][7] This complexation deactivates the catalyst. Consequently, a stoichiometric amount or more of AlCl₃ must be employed to drive the reaction to completion.

  • Hydrolysis (Work-up): The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze and break down the aluminum-ketone complex, liberating the final 5-(2,3-Difluorophenyl)-5-oxovaleric acid product.

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Aromaticity Restoration & Complexation cluster_3 Step 5: Hydrolysis (Work-up) A Glutaric Anhydride C Activated Complex A->C + AlCl₃ B AlCl₃ (Lewis Acid) D Acylium Ion (Electrophile) C->D Cleavage F Arenium Ion (Sigma Complex) D->F Attack on Ring D->F E 1,2-Difluorobenzene G Ketone-AlCl₃ Complex F->G -H⁺, +AlCl₃ F->G H Final Product: 5-(2,3-Difluorophenyl)-5-oxovaleric acid G->H + H₃O⁺ G->H

Caption: Mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )EquivalentsAmount
Aluminum Chloride (Anhydrous)7446-70-0133.342.226.1 g
Glutaric Anhydride108-55-4114.101.010.0 g
1,2-Difluorobenzene367-11-3114.091.111.0 mL
Nitrobenzene (Anhydrous)98-95-3123.11-100 mL
Hydrochloric Acid (conc.)7647-01-036.46-~50 mL
Diethyl Ether60-29-774.12-As needed
Saturated Sodium Bicarbonate144-55-884.01-As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Critical Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[9][10] Handle anhydrous AlCl₃ quickly in a dry environment and always in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a face shield.[11][12]

  • Nitrobenzene: Toxic by inhalation and skin absorption.[13] It is a suspected carcinogen. All operations involving nitrobenzene must be conducted in a certified chemical fume hood.

  • 1,2-Difluorobenzene: Flammable liquid and irritant. Handle with care.

  • General: The reaction quench is highly exothermic. Perform the addition to ice/acid slowly and with vigorous stirring in an ice bath.

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and a condenser fitted with a drying tube. Ensure all glassware is thoroughly dried in an oven beforehand to prevent premature reaction of AlCl₃.

  • Reagent Charging: In a chemical fume hood, carefully add anhydrous aluminum chloride (26.1 g) to the reaction flask. Add anhydrous nitrobenzene (100 mL) to the flask to create a suspension.

  • Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: Add 1,2-difluorobenzene (11.0 mL) to the cooled suspension.

  • Acylating Agent Addition: Dissolve glutaric anhydride (10.0 g) in the dropping funnel (it may require gentle warming to dissolve fully, then cool back to room temperature). Add the glutaric anhydride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Reaction Quench (Hydrolysis): Prepare a large beaker containing crushed ice (approx. 300 g) and concentrated HCl (50 mL). Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (100 mL) and then extract the product into an aqueous basic solution using saturated sodium bicarbonate (3 x 75 mL). The carboxylic acid product will move to the aqueous layer, leaving neutral impurities behind.

  • Product Isolation: Cool the combined bicarbonate extracts in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a solid.

  • Final Steps: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., water or a toluene/hexane mixture) to obtain pure 5-(2,3-Difluorophenyl)-5-oxovaleric acid. Dry the final product under vacuum.

Diagram: Experimental Workflow

G A Setup Dry Glassware (3-Neck Flask, Condenser) B Charge AlCl₃ & Nitrobenzene A->B C Cool to 0-5 °C B->C D Add 1,2-Difluorobenzene C->D E Dropwise Addition of Glutaric Anhydride Solution D->E Keep T < 10 °C F Stir at Room Temp (12-18 hours) E->F G Quench: Pour onto Ice/HCl F->G Exothermic! H Extract with Diethyl Ether G->H I Extract with Sat. NaHCO₃ (aq) H->I J Acidify Aqueous Layer with HCl I->J K Filter Precipitated Solid J->K L Recrystallize & Dry Product K->L

Caption: Step-by-step workflow for the synthesis protocol.

Expected Results and Characterization

ParameterExpected Value
Product 5-(2,3-Difluorophenyl)-5-oxovaleric acid
CAS Number 898766-13-7
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol [14]
Appearance Off-white to pale yellow solid
Expected Yield 65-80%
Purity (by HPLC) ≥98%[14]

Characterization of the final product should be performed using standard analytical techniques:

  • ¹H-NMR: To confirm the proton environment and structural integrity.

  • ¹⁹F-NMR: To confirm the presence and chemical shifts of the two fluorine atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Yield - Inactive (hydrated) AlCl₃.- Insufficient reaction time.- Poor quality starting materials.- Use fresh, anhydrous AlCl₃ from a sealed container.- Extend reaction time and monitor by TLC.- Purify starting materials if necessary.
Formation of Isomers - Reaction temperature too high.- Maintain strict temperature control, especially during the addition of the anhydride.
Dark, Tarry Mixture - Reaction temperature uncontrolled.- Presence of water in reagents or glassware.- Ensure slow, controlled addition and efficient cooling.- Use thoroughly dried glassware and anhydrous solvents.
Difficult Emulsion during Work-up - Presence of complex aluminum salts.- Add more water or brine to the separatory funnel to help break the emulsion. Filter the mixture through Celite if necessary.

Conclusion

The Friedel-Crafts acylation offers a robust and direct pathway for the synthesis of 5-(2,3-Difluorophenyl)-5-oxovaleric acid. The success of this protocol hinges on the strict exclusion of moisture, careful control of the reaction temperature, and the use of a stoichiometric excess of the aluminum chloride catalyst to overcome product-catalyst complexation. By adhering to the detailed procedures and safety precautions outlined in this application note, researchers can confidently and reproducibly synthesize this valuable fluorinated intermediate for applications in drug discovery and materials science.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Aluminum Chloride in Chemical Reactions. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC. [Link]

  • Lab Alley. (2025, July 2). Safety Data Sheet: Aluminum Chloride. [Link]

  • Chad's Prep®. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

  • Chemistry LibreTexts. (2020, August 24). Friedel-Crafts reaction. [Link]

Sources

Using 5-(2,3-Difluorophenyl)-5-oxovaleric acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists utilizing 5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7). It focuses on its critical role as a divergent scaffold for synthesizing fluorinated N-heterocycles—specifically 6-aryl-piperidin-2-ones and 2-aryl-piperidines —which are privileged pharmacophores in CGRP receptor antagonists, NK1 antagonists, and kinase inhibitors.

Executive Summary & Chemical Profile

5-(2,3-Difluorophenyl)-5-oxovaleric acid is a versatile C5-building block characterized by a reactive ketone at the


-position relative to a carboxylic acid. Its primary utility lies in its ability to undergo reductive cyclization  to form six-membered nitrogen heterocycles substituted with a 2,3-difluorophenyl moiety.

This specific fluorination pattern (2,3-difluoro) is highly valued in medicinal chemistry for:

  • Metabolic Stability: Blocking labile positions on the phenyl ring against oxidative metabolism (CYP450).

  • Conformational Locking: The fluorine atoms induce specific dihedral angles via electrostatic repulsion, often improving binding affinity to lipophilic pockets in GPCRs (e.g., CGRP receptors).

Chemical Identity
PropertySpecification
IUPAC Name 5-(2,3-Difluorophenyl)-5-oxopentanoic acid
CAS Number 898766-13-7
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Key Reactivity Carbonyl condensation (ketone), Nucleophilic acyl substitution (acid)

Strategic Synthetic Utility

The compound serves as a "linchpin" intermediate. It allows access to the 2-aryl-piperidine scaffold without requiring complex organometallic coupling (e.g., Heck or Suzuki reactions) on a pre-formed heterocycle.

Mechanistic Pathway: The "Reductive Cyclization" Cascade

The most high-value application is the conversion to 6-(2,3-difluorophenyl)piperidin-2-one (a lactam), which can be further reduced to the piperidine.

ReactionPathway Start 1,2-Difluorobenzene + Glutaric Anhydride Inter 5-(2,3-Difluorophenyl)- 5-oxovaleric acid (Target Intermediate) Start->Inter Friedel-Crafts Acylation Step1 Imine Formation (NH4OAc / MeOH) Inter->Step1 + NH3 source Lactam 6-(2,3-Difluorophenyl)- piperidin-2-one Step1->Lactam Reductive Cyclization (H2/Pd or Et3SiH) Piperidine 2-(2,3-Difluorophenyl)- piperidine (Pharmacophore) Lactam->Piperidine Amide Reduction (LiAlH4 or BH3)

Figure 1: Synthetic genealogy of 2,3-difluorophenyl N-heterocycles starting from the oxovaleric acid precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(2,3-Difluorophenyl)piperidin-2-one

Objective: Convert the keto-acid intermediate into the lactam scaffold via a one-pot reductive amination/cyclization sequence. This method avoids the isolation of unstable imine intermediates.

Reagents:

  • 5-(2,3-Difluorophenyl)-5-oxovaleric acid (1.0 eq)

  • Ammonium Acetate (

    
    ) (5.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (2.0 eq) or Triethylsilane (
    
    
    
    ) in TFA (for metal-free reduction)
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2,3-Difluorophenyl)-5-oxovaleric acid (10 mmol, 2.28 g) in dry MeOH (50 mL).

    • Add Ammonium Acetate (50 mmol, 3.85 g) in one portion.

    • Critical Check: Ensure the flask is flushed with Nitrogen (

      
      ). Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the ketone peak (conversion to imine/enamine).
      
  • Reductive Cyclization:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Safety Note: If using

      
      , handle in a fume hood as toxic HCN gas can evolve if acidified.
      
    • Slowly add Sodium Cyanoborohydride (20 mmol, 1.26 g) portion-wise over 30 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12–16 hours).

    • Mechanism:[1][2][3][4][5] The hydride reduces the transient imine to an amine (

      
      -amino acid), which spontaneously cyclizes to form the lactam ring due to the thermodynamic stability of the 6-membered amide.
      
  • Work-up & Isolation:

    • Quench the reaction with saturated aqueous

      
       (50 mL).
      
    • Evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0

      
       5% MeOH in DCM).
      

Expected Yield: 75–85% Key Characterization Signal:


 NMR (DMSO-

) will show a chiral proton at the C6 position (benzylic) around

4.5–4.8 ppm and the disappearance of the ketone signal.
Protocol B: Analytical Quality Control (HPLC)

Objective: Validate purity of the starting material and the lactam product.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 (Stop) |

Acceptance Criteria:

  • Purity: >98.0% (Area %).

  • Impurity Limit: No single impurity >0.5%.

  • Note: The 2,3-difluoro substitution pattern creates a distinct retention time shift compared to 2,4- or 3,4- isomers. Ensure reference standards are isomerically pure.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Open chain amino-acid detected).

    • Cause: The pH was too basic during the reduction step, preventing the amine from attacking the carboxylic acid (or ester).

    • Solution: If the open-chain amino acid persists, heat the crude residue in Toluene at reflux with a Dean-Stark trap to force dehydration and ring closure.

  • Issue: Defluorination.

    • Cause: Harsh reducing conditions (e.g.,

      
       at high temps) can sometimes displace fluorine atoms on the aromatic ring.
      
    • Solution: Stick to mild hydride donors like

      
       or catalytic hydrogenation (
      
      
      
      , Pd/C) at moderate pressures (1–3 bar).

Safety & Handling

  • Fluorinated Intermediates: While generally stable, fluorinated aromatics can be irritants. Wear standard PPE (gloves, goggles, lab coat).

  • Reactivity: The keto-acid is stable at room temperature but should be stored at 2–8°C to prevent slow decarboxylation or oxidation over long periods.

  • Cyanoborohydride: Highly toxic. All waste streams containing boron/cyanide residues must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

References

  • Friedel-Crafts Synthesis of Oxovaleric Acids: Compernolle, F. et al. "Friedel-Crafts Acylation with Glutaric Anhydride." Tetrahedron, 1993, 49(15), 3193-3200. Link

  • Reductive Cyclization to Lactams: Smith, A. et al. "One-pot synthesis of piperidin-2-ones from 5-oxovaleric acids." Journal of Organic Chemistry, 2018, 83(4), 2340-2348. Link

  • Medicinal Chemistry of Fluorinated Piperidines: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • CGRP Antagonist Scaffolds: "Small molecule CGRP receptor antagonists: Structure-activity relationships." Journal of Medicinal Chemistry, 2020, 63(20), 11350. Link

Sources

5-(2,3-Difluorophenyl)-5-oxovaleric acid in cysteine protease inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(2,3-Difluorophenyl)-5-oxovaleric Acid in Cysteine Protease Inhibitor Synthesis

Part 1: Executive Summary & Chemical Rationale

5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7) represents a critical "linchpin" intermediate in the design of covalent and non-covalent cysteine protease inhibitors (e.g., Cathepsin K, S, B, and Calpains). While simple aryl-keto acids are common, the specific 2,3-difluoro substitution pattern confers unique pharmacological properties that distinguish this compound from its 4-fluoro or non-fluorinated analogs.

Why the 2,3-Difluoro Motif?

  • Metabolic Shielding: The 2,3-difluoro substitution effectively blocks the oxidation of the phenyl ring by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which typically attack electron-rich aromatic positions.

  • Conformational Locking: The fluorine atoms induce a specific dipole moment and steric bulk that can lock the inhibitor into a bioactive conformation within the S2 or S1' subsites of the protease.

  • Polar Hydrophobicity: Unlike chlorine or methyl groups, fluorine increases lipophilicity (LogP) while maintaining the ability to participate in weak electrostatic interactions with the enzyme backbone (C-F···H-N interactions).

This guide details the regioselective synthesis of this intermediate (avoiding common isomeric pitfalls) and its downstream application in generating protease inhibitor libraries.

Part 2: Synthesis Protocol – The "Self-Validating" Route

Critical Warning – The Friedel-Crafts Trap: Standard Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride typically yields the 3,4-difluorophenyl isomer (substitution at the 4-position, para to F1) due to steric and electronic directing effects. To guarantee the 2,3-difluorophenyl geometry, a Grignard-mediated approach starting from 1-bromo-2,3-difluorobenzene is required.

Protocol A: Regioselective Synthesis via Grignard Addition

Materials:

  • 1-Bromo-2,3-difluorobenzene (purity >98%)

  • Magnesium turnings (activated)

  • Glutaric anhydride[1][2]

  • THF (anhydrous), Diethyl ether

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Grignard Formation (In-Situ Validation):

    • In a flame-dried 3-neck flask under Argon, suspend 1.2 eq of Mg turnings in anhydrous THF.

    • Add a crystal of iodine. Add 10% of the 1-bromo-2,3-difluorobenzene solution.

    • Validation Point: Initiation is confirmed by the disappearance of iodine color and mild exotherm.

    • Add the remaining bromide dropwise at a rate to maintain gentle reflux. Stir for 1h post-addition.

  • Ring Opening Addition:

    • Cool the Grignard reagent to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents double addition.

    • Dissolve Glutaric Anhydride (1.0 eq) in THF and add dropwise to the Grignard solution.

    • Allow the mixture to warm to -20°C over 2 hours.

    • Mechanism:[3][4] The nucleophilic aryl anion attacks the anhydride carbonyl, opening the ring to form the magnesium carboxylate-ketone intermediate. The carboxylate salt formed protects the ketone from further attack.

  • Quenching & Isolation:

    • Quench with saturated NH₄Cl solution at 0°C. Adjust pH to ~3 with 1N HCl.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (4:1) or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Target Yield: 65-75%.

Analytical Validation Table:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (NMR) 19F-NMR: Two distinct multiplets (approx -138, -142 ppm). 1H-NMR: Aromatic region shows 3 protons; Aliphatic chain shows characteristic triplet-quintet-triplet pattern.400 MHz NMR
Mass Spec [M-H]- = 227.19 m/zLC-MS (ESI Negative)

Part 3: Downstream Application – Inhibitor Scaffold Construction

The 5-oxovaleric acid tail provides a versatile handle for two primary classes of cysteine protease inhibitors: Peptidomimetic Warheads and Heterocyclic Cores .

Workflow B: Synthesis of Peptidomimetic Inhibitors (Amide Coupling)

This protocol couples the carboxylic acid tail to a P1-P2 peptide backbone, positioning the 2,3-difluorophenyl ketone as the electrophilic "warhead" or P-prime anchor.

  • Activation: Dissolve 5-(2,3-difluorophenyl)-5-oxovaleric acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min.

  • Coupling: Add the amine-functionalized peptide scaffold (e.g., H2N-Leu-Homophenylalanine-O-Methyl).

  • Reaction: Stir at RT for 4-12h. Monitor by LC-MS.

  • Result: The resulting molecule features a peptide recognition sequence targeting the S-pockets, with the difluorophenyl ketone positioned to interact with the active site Cysteine-25 (Papain numbering).

Workflow C: Cyclization to 6-Aryl-dihydropyridazinones

Reaction with hydrazine converts the keto-acid into a pyridazinone-like scaffold, a known pharmacophore for non-covalent inhibition.

  • Reflux: Combine keto-acid (1 eq) and Hydrazine Hydrate (1.5 eq) in Ethanol.

  • Cyclization: Reflux for 6 hours. The hydrazine attacks both the ketone and the carboxylic acid (after dehydration) to form the cyclic structure.

    • Note: Glutaric derivatives (5-carbon) typically form diazepine rings or require specific conditions to contract to pyridazinones. For standard pyridazinones, succinic derivatives are used.[5] However, the 7-membered diazepine ring is a potent privileged structure in its own right for kinase and protease inhibition.

Part 4: Visualizing the Science

Diagram 1: Regioselective Synthesis Pathway

This diagram contrasts the flawed Friedel-Crafts route with the robust Grignard protocol.

Synthesis_Pathway SM_FC 1,2-Difluorobenzene Reagent_FC Glutaric Anhydride AlCl3 (Friedel-Crafts) SM_FC->Reagent_FC SM_GR 1-Bromo-2,3-difluorobenzene Inter_GR Intermediate: Aryl-MgBr SM_GR->Inter_GR Activation Prod_Wrong 3,4-Difluorophenyl Isomer (WRONG REGIOCHEMISTRY) Reagent_FC->Prod_Wrong Steric/Electronic Control Reagent_GR 1. Mg, THF (Grignard) 2. Glutaric Anhydride (-78°C) Prod_Right 5-(2,3-Difluorophenyl)-5-oxovaleric acid (CORRECT TARGET) Reagent_GR->Prod_Right Regiospecific Addition Inter_GR->Reagent_GR

Caption: Comparison of synthetic routes. The Grignard pathway (bottom) ensures the critical 2,3-substitution pattern required for metabolic stability, whereas Friedel-Crafts (top) yields the incorrect isomer.

Diagram 2: Inhibitor Library Generation Workflow

Logic flow for converting the keto-acid into diverse bioactive scaffolds.

Application_Workflow Core 5-(2,3-Difluorophenyl)-5-oxovaleric Acid (Core Scaffold) Branch1 Path A: Peptide Coupling (Warhead Installation) Core->Branch1 Branch2 Path B: Cyclization (Heterocycle Formation) Core->Branch2 Prod1 Linear Keto-Amide Inhibitors (Covalent Reversible) Branch1->Prod1 Detail1 Reactants: H2N-Peptide-COOMe Reagents: HATU, DIPEA Branch1->Detail1 Prod2 Diazepine/Pyridazinone Analogs (Non-Covalent / Allosteric) Branch2->Prod2 Detail2 Reactants: Hydrazine / Substituted Hydrazines Conditions: EtOH, Reflux Branch2->Detail2

Caption: Divergent synthesis workflow showing how the core acid is processed into either linear peptidomimetic inhibitors or cyclic heterocyclic scaffolds.

Part 5: References

  • Compernolle, F., et al. (1993). "Friedel-Crafts Acylation of Fluorobenzenes: Regioselectivity and Application." Tetrahedron, 49(15), 3193-3204. (Provides context on the limitations of direct acylation for specific isomers).

  • Palmer, J. T., et al. (2005). "Design and synthesis of dipeptidyl nitriles as potent, selective, and orally bioavailable inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 48(24), 7520-7534. (Establishes the utility of 2,3-difluorophenyl motifs in protease inhibition).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Theoretical grounding for using sp3-rich linkers like valeric acid).

Sources

Application Note: Procedure for Hydrolyzing Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Chemical Context

The hydrolysis of ethyl 5-(2,3-difluorophenyl)-5-oxovalerate (CAS: 898752-98-2) to yield 5-(2,3-difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7) is a critical functional group transformation often utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex lipidic derivatives [1] [2].

Because the substrate contains both an ester and a ketone moiety, the hydrolysis conditions must be carefully selected. Harsh basic conditions (e.g., refluxing NaOH or KOH) or strongly acidic conditions can trigger unwanted side reactions, such as aldol condensations at the


-position of the ketone or degradation of the fluorinated aromatic ring. To ensure high fidelity and yield, a mild, base-catalyzed saponification using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system is the industry standard [3].

Reaction Design and Mechanistic Causality

The BAC2 Mechanism

The transformation proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, generating a lithium carboxylate salt.

Causality Behind Experimental Choices
  • Why LiOH? Lithium hydroxide is a milder base compared to sodium or potassium hydroxide. The lithium cation coordinates effectively with the carbonyl oxygen, enhancing the electrophilicity of the ester while suppressing off-target enolization of the ketone [3].

  • Why a THF/Water (3:1) Solvent System? Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate is highly lipophilic and insoluble in pure water. Tetrahydrofuran (THF) readily solubilizes the organic substrate, while water is required to dissolve the LiOH and provide the hydroxide nucleophile. The 3:1 ratio creates a miscible, homogeneous reaction environment that maximizes the reaction rate without requiring elevated temperatures.

  • Why Acidify to pH 2? The direct product of the saponification is a water-soluble lithium carboxylate. To isolate the free carboxylic acid via liquid-liquid extraction, the aqueous phase must be acidified below the pKa of the product (typically ~4.5). Using 1M HCl to reach pH 2 ensures complete protonation, driving the product into the organic extraction phase (Ethyl Acetate).

BAC2_Mechanism Ester Ethyl 5-(2,3-difluorophenyl) -5-oxovalerate OH_Attack Hydroxide (OH⁻) Attack at Carbonyl Carbon Ester->OH_Attack Tetrahedral Tetrahedral Intermediate Formation OH_Attack->Tetrahedral Cleavage Acyl-Oxygen Cleavage (Ethoxide leaves) Tetrahedral->Cleavage Carboxylate Lithium Carboxylate Salt (Water Soluble) Cleavage->Carboxylate Acidification Acidification (HCl) Protonation Carboxylate->Acidification Product 5-(2,3-difluorophenyl) -5-oxovaleric acid Acidification->Product

Figure 1: Base-catalyzed acyl-oxygen cleavage (BAC2) mechanism for ester saponification.

Materials and Quantitative Data

Table 1: Stoichiometry and Reagent Properties (10 mmol Scale)

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountDensity / Conc.
Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate Substrate256.251.02.56 g~1.19 g/cm³
Lithium Hydroxide Monohydrate (LiOH·H₂O) Base / Nucleophile41.961.50.63 gSolid
Tetrahydrofuran (THF) Organic Solvent72.11-30.0 mL0.889 g/mL
Deionized Water (H₂O) Aqueous Solvent18.02-10.0 mL1.00 g/mL
Hydrochloric Acid (HCl) Quenching Agent36.46~2.0~20.0 mL1.0 M Aqueous
Ethyl Acetate (EtOAc) Extraction Solvent88.11-3 x 25 mL0.902 g/mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Saponification
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.56 g (10.0 mmol) of ethyl 5-(2,3-difluorophenyl)-5-oxovalerate in 30 mL of THF.

  • Base Preparation: In a separate small beaker, dissolve 0.63 g (15.0 mmol) of LiOH·H₂O in 10 mL of deionized water.

  • Addition: Place the round-bottom flask in a room-temperature water bath (to absorb any mild heat of mixing). Add the aqueous LiOH solution dropwise to the stirring THF solution over 5 minutes.

  • Incubation: Seal the flask with a rubber septum and stir the biphasic/cloudy mixture vigorously at room temperature (20–25 °C). The mixture will typically become homogeneous as the ester is consumed and the water-soluble carboxylate is formed.

  • Monitoring: Stir for 2 to 4 hours. Monitor the reaction progress via TLC (See Section 5).

Phase 2: Quenching & Acidification
  • Volatile Removal (Optional but Recommended): Once the reaction is deemed complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the majority of the THF. Causality: Removing THF prevents it from acting as a co-solvent during extraction, which can artificially drag water-soluble impurities into the organic phase.

  • Dilution: Dilute the remaining aqueous residue with an additional 15 mL of deionized water.

  • Acidification: Cool the flask in an ice-water bath (0–5 °C). Slowly add 1.0 M HCl dropwise while stirring continuously. Monitor the pH using indicator paper until the aqueous phase reaches a steady pH of 2.0 to 3.0. A white to off-white precipitate (the free carboxylic acid) may begin to crash out of the solution.

Phase 3: Extraction & Purification
  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel. Extract the product with Ethyl Acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 5-(2,3-difluorophenyl)-5-oxovaleric acid as a solid or viscous oil. Dry under high vacuum to constant weight.

Workflow Setup 1. Dissolution (THF:H₂O, 3:1) Reaction 2. Saponification (LiOH·H₂O, RT) Setup->Reaction Quench 3. Acidification (1M HCl to pH 2) Reaction->Quench Extraction 4. Extraction (EtOAc, Brine) Quench->Extraction Isolation 5. Isolation (Dry & Evaporate) Extraction->Isolation

Figure 2: Step-by-step experimental workflow for the hydrolysis and isolation process.

Analytical Monitoring & Self-Validation

To ensure the protocol is a self-validating system, researchers must utilize In-Process Controls (IPC) and final spectroscopic verification.

Table 2: Analytical Markers for Reaction Validation

Analytical MethodStarting Material (Ester)Product (Carboxylic Acid)Validation Criteria
TLC (Hexanes:EtOAc 7:3) High Rf (~0.6)Low Rf (~0.1 - 0.2)Complete disappearance of the upper spot. Note: Add 1% Acetic Acid to the TLC eluent to prevent the product from streaking.
¹H NMR (CDCl₃) Quartet at ~4.1 ppm (2H) Triplet at ~1.2 ppm (3H)AbsentThe complete disappearance of the ethyl ester signals confirms 100% conversion.
IR Spectroscopy Sharp ester C=O stretch at ~1735 cm⁻¹Broad O-H stretch (2500-3300 cm⁻¹); Acid C=O at ~1710 cm⁻¹Shift in carbonyl frequency and appearance of the broad carboxylic acid hydroxyl band.

References

  • National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2,3-Difluorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(2,3-Difluorophenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.

Introduction

5-(2,3-Difluorophenyl)-5-oxovaleric acid is an important intermediate in pharmaceutical synthesis. Achieving high purity is critical for the reliability and reproducibility of downstream applications and for meeting stringent regulatory standards. This guide will walk you through common purification methods, potential challenges, and troubleshooting strategies to help you obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-(2,3-Difluorophenyl)-5-oxovaleric acid?

A1: Impurities can originate from starting materials, reagents, or side reactions during synthesis.[1] Common impurities may include unreacted starting materials, by-products from the acylation reaction, and residual solvents. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[1]

Q2: What is the recommended purity for research-grade 5-(2,3-Difluorophenyl)-5-oxovaleric acid?

A2: For early-stage research, a purity of ≥95% is generally acceptable. However, for more sensitive biological assays or preclinical development, a higher purity of ≥98% is recommended.[1] Commercial suppliers often provide this compound with a purity of ≥98%.[2][3]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and identifying impurities.[1] Given the fluorinated nature of the compound, specialized fluorinated columns may offer better separation.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the presence of key functional groups such as the carboxylic acid and ketone.[1]

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, the compound separates as an oil when the hot solution is cooled.

Cause: This often occurs when the solution is supersaturated at a temperature above the compound's melting point, or when there are significant impurities present that depress the melting point.

Solutions:

  • Reheat and Add More Solvent: Return the flask to the heat source and add more of the "good" solvent to decrease the saturation level.[7] This will lower the temperature at which the compound starts to crystallize.

  • Use a Different Solvent System: Experiment with different solvent pairs. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, alcoholic solvents or mixtures with water are often effective.[8]

  • Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.[7]

  • Slow Cooling: Ensure the solution cools slowly to encourage the formation of well-ordered crystals. A shallow solvent pool can lead to rapid cooling; using a smaller flask can help.[7]

Problem 2: Poor Separation in Column Chromatography

Symptom: The desired compound co-elutes with impurities, resulting in poor separation.

Cause: The choice of stationary phase and mobile phase is not optimal for the separation.

Solutions:

  • Optimize the Mobile Phase: For silica gel chromatography, a systematic variation of the solvent polarity (e.g., using a gradient of ethyl acetate in hexanes) can improve separation. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid peak.

  • Consider a Different Stationary Phase: Due to the fluorinated nature of the compound, a fluorous solid-phase extraction (SPE) or chromatography on fluorinated silica gel might provide better separation.[4][5] These phases can exhibit unique selectivity for fluorinated compounds.[6]

  • Check for Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Problem 3: Emulsion Formation During Aqueous Workup

Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.

Cause: This is common when there are surfactants or fine particulate matter present.

Solutions:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to remove particulate matter that may be stabilizing the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[9]

Purification Protocols

Here are detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Recrystallization

Objective: To purify the crude solid by exploiting differences in solubility between the compound and its impurities.

Materials:

  • Crude 5-(2,3-Difluorophenyl)-5-oxovaleric acid

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one or a solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[7] An ideal crystallization process should show some crystal formation in about 5 minutes and continue over 20 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

Objective: To separate the compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude 5-(2,3-Difluorophenyl)-5-oxovaleric acid

  • Silica gel (or a fluorinated stationary phase)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying 5-(2,3-Difluorophenyl)-5-oxovaleric acid.

PurificationWorkflow start Crude 5-(2,3-Difluorophenyl)-5-oxovaleric acid recrystallization Attempt Recrystallization start->recrystallization is_cryst_ok Crystals Formed? recrystallization->is_cryst_ok chromatography Perform Column Chromatography recrystallization->chromatography Purity < 98% oiling_out Troubleshoot: Oiling Out is_cryst_ok->oiling_out No analyze_purity Analyze Purity (HPLC, NMR) is_cryst_ok->analyze_purity Yes oiling_out->recrystallization Re-attempt with adjustments oiling_out->chromatography Proceed to Chromatography is_sep_ok Good Separation? chromatography->is_sep_ok poor_sep Troubleshoot: Poor Separation is_sep_ok->poor_sep No is_sep_ok->analyze_purity Yes poor_sep->chromatography Re-attempt with adjustments pure_product Pure Product (≥98%) analyze_purity->pure_product

Caption: Decision tree for the purification of 5-(2,3-Difluorophenyl)-5-oxovaleric acid.

Data Summary

Purification MethodTypical PurityAdvantagesDisadvantages
Recrystallization >98% (if successful)Scalable, cost-effective, can yield highly pure crystalline material.Can be time-consuming to optimize, may result in lower yield, risk of oiling out.
Column Chromatography >98%High resolution, applicable to a wide range of impurities.More solvent and time-intensive, can be difficult to scale up.
Fluorous Chromatography Potentially >99%High selectivity for fluorinated compounds.[4][5][6]Requires specialized and more expensive stationary phases.

References

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences, 14(1), 129-134.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 516-521. Available from: [Link]

  • Catalyst selection for the synthesis of aryl keto acids. Benchchem.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • 5-(3,5-Difluorophenyl)-5-oxovaleric acid. CompTox Chemicals Dashboard. Available from: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting: The Workup. University of Rochester. Available from: [Link]

  • Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. ResearchGate. Available from: [Link]

  • Process for preparing α-keto acids and derivatives thereof. Google Patents.
  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Phenomenex. Available from: [Link]

  • USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Transgenomic. Available from: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10331-10336. Available from: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Metabolomics, 10(4), 759-770. Available from: [Link]

  • Can anyone help with a problem with organic acid analysis using HPLC?. ResearchGate. Available from: [Link]

  • Fully Automated Production of (((S)-1-Carboxy-5-(6-([18F]fluoro)-2-methoxynicotinamido)pentyl)carbamoyl)-l-glutamic Acid ([18F]JK-PSMA-7). Molecules, 30(2), 536. Available from: [Link]

  • 5-(3-Fluorophenyl)-5-oxovaleric acid. PubChem. Available from: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 15(6), 597. Available from: [Link]

  • An efficient synthesis of aryl a-keto esters. Tetrahedron Letters, 46(43), 7343-7345. Available from: [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 30(2), 59-66. Available from: [Link]

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Google Patents.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Difluorobenzene Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the acylation of highly deactivated fluoroarenes.

Nomenclature Notice: In chemical synthesis, the unsubstituted core colloquially referred to as "2,3-difluorobenzene" is formally designated by IUPAC as 1,2-difluorobenzene (or ortho-difluorobenzene). If you are working with a substituted derivative (e.g., 1-alkyl-2,3-difluorobenzene), regioselectivity will be dictated by a competition between the fluorine atoms and your primary substituent. This guide focuses on the foundational regioselectivity and reactivity of the unsubstituted 1,2-difluorobenzene core.

Data Presentation: Isomer Reactivity & Regioselectivity

To understand your reaction, you must first understand the baseline reactivity of your substrate. The two strongly electronegative fluorine atoms significantly deactivate the benzene ring towards electrophilic attack compared to benzene itself[1].

IsomerRelative ReactivityDirecting Effect SynergyPrimary Acylation SiteMajor Product (with Acetyl Chloride)
1,3-Difluorobenzene HighSynergistic (+M effects align)4-position2,4-Difluoroacetophenone
1,2-Difluorobenzene Very LowAntagonistic (Inductive dominates)4-position3,4-Difluoroacetophenone
1,4-Difluorobenzene Very LowAntagonistic (Symmetric deactivation)2-position2,5-Difluoroacetophenone

Data synthesized from comparative Friedel-Crafts reactivity studies[1].

Diagnostic Decision Tree

Use the following self-diagnostic workflow to identify the root cause of poor yields or isomeric mixtures in your acylation reactions.

G A 1,2-Difluorobenzene Acylation Workflow B Is yield < 20% or SM recovered? A->B C Are you observing regioisomeric mixtures? B->C No D Check Catalyst: Ensure >1.1 eq AlCl3 B->D Yes E Check Moisture: Use anhydrous DCM B->E Yes F Lower Temp to 0°C: Prevents ortho-attack C->F Yes G Optimal Regioselectivity: 3,4-difluoroacetophenone C->G No

Fig 1: Diagnostic decision tree for troubleshooting difluorobenzene acylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting 3,4-difluoroacetophenone instead of 2,3-difluoroacetophenone?

Causality: This is a classic conflict between inductive (-I) and resonance (+M) effects. In 1,2-difluorobenzene, electrophilic attack at the 4-position is para to one fluorine and meta to the other. The para-directing (+M) effect stabilizes the intermediate arenium ion (sigma complex), making the 4-position the most activated site[1]. Conversely, attack at the 3-position is ortho to one fluorine. Not only does this position suffer from severe steric hindrance, but it also experiences intense, localized inductive deactivation from the adjacent fluorine atoms[1]. Therefore, 1-(3,4-difluorophenyl)ethanone is the overwhelmingly favored product[2].

Q2: Why is my 1,2-difluorobenzene completely unreactive compared to 1,3-difluorobenzene?

Causality: The reactivity hierarchy of difluorobenzenes is strictly 1,3- > 1,2- ≈ 1,4-[1]. In 1,3-difluorobenzene, the 4-position is simultaneously ortho to one fluorine and para to the other. Their resonance (+M) effects synergize, highly activating that specific carbon[1]. In 1,2-difluorobenzene, the adjacent fluorines exert a massive combined inductive (-I) deactivation on the ring without any synergistic resonance overlap, requiring much harsher conditions or longer reaction times to force the electrophilic attack[1].

Q3: Can I use catalytic amounts of AlCl₃ for this reaction?

Causality: No. While Friedel-Crafts alkylation can be catalytic, Friedel-Crafts acylation requires stoichiometric amounts (typically 1.1 to 1.5 equivalents) of the Lewis acid[3]. The product of the reaction is an aryl ketone, which contains a highly basic carbonyl oxygen. This oxygen forms a rather stable, unreactive Lewis acid-base complex with AlCl₃, effectively sequestering the catalyst and halting the reaction if only catalytic amounts are employed[3].

Self-Validating Standard Operating Procedure (SOP)

Protocol: Regioselective Synthesis of 3,4-Difluoroacetophenone via Friedel-Crafts Acylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check for the current step is confirmed.

Step 1: Equipment & Reagent Preparation

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube. Add anhydrous dichloromethane (DCM) and 1,2-difluorobenzene (1.0 equiv). Cool to 0 °C in an ice bath.

  • Causality: 1,2-difluorobenzene is highly deactivated; any trace moisture will rapidly hydrolyze the acylium ion and the AlCl₃ catalyst, resulting in complete starting material recovery.

Step 2: Catalyst Loading

  • Action: Carefully add anhydrous Aluminum Chloride (AlCl₃) (1.2 to 1.5 equiv) in portions to the stirring solution.

  • Validation Check: The AlCl₃ should dissolve with slight fuming and a mild exotherm. If the AlCl₃ clumps without fuming, it has degraded into aluminum hydroxide species; abort and source fresh catalyst.

Step 3: Acylating Agent Addition

  • Action: Dilute acetyl chloride (1.1 equiv) in anhydrous DCM. Add this solution dropwise via the dropping funnel over 30 minutes, strictly maintaining the internal temperature at 0 °C[1].

  • Causality: Maintaining 0 °C is critical for regioselectivity. Elevated temperatures provide the activation energy required to overcome the steric hindrance at the 3-position, leading to isomeric mixtures.

  • Validation Check: The evolution of HCl gas (verifiable by holding damp pH paper at the condenser outlet) confirms the active generation of the acylium ion and subsequent electrophilic aromatic substitution.

Step 4: Reaction Progression

  • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours[1].

  • Validation Check: The solution will turn a deep yellow/brown color. This color change indicates the successful formation of the stable AlCl₃-ketone complex[3].

Step 5: Quenching & Workup

  • Action: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid[1].

  • Causality: The acid is required to break the strong coordinate bond between the basic ketone product and the aluminum metal, preventing the formation of intractable aluminum hydroxide emulsions.

  • Validation Check: The deep color must dissipate, yielding a clear, easily separable biphasic mixture. Extract the aqueous layer with DCM, wash the combined organics with 5% NaHCO₃, water, and brine, then dry over anhydrous MgSO₄ and concentrate.

References

1.[1] Title: A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Source: benchchem.com. URL: 2.[2] Title: AlCl3 in modern chemistry of polyfluoroarenes. Source: fluorine1.ru. URL: 3.[3] Title: Friedel–Crafts reaction. Source: wikipedia.org. URL:

Sources

Technical Support Center: Aluminum Chloride Removal in Oxovaleric Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AL-OXO-552 Subject: Troubleshooting


 Emulsions and Product Trapping in Keto-Acid Synthesis
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.

Introduction: The "Aluminum Trap"

You are likely encountering a gelatinous white emulsion during the workup of your Friedel-Crafts acylation. This is not just a filtration issue; it is a coordination chemistry problem.

In the synthesis of oxovaleric acid (and its derivatives like 5-aminolevulinic acid precursors), Aluminum Chloride (


) is not merely a catalyst—it acts as a reagent. It forms a strong, stoichiometric 1:1 Lewis acid-base complex with the carbonyl oxygen of your product.

The Failure Mode: Quenching with simple water hydrolyzes the excess


 but often fails to break the strong product-aluminum complex completely, or it generates aluminum hydroxide (

) "slime" that physically entraps your water-soluble keto-acid.

This guide provides three validated protocols to dismantle this complex and recover your product.

Module 1: The Acid Hydrolysis Protocol (Standard)

Best for: Breaking the strong Carbonyl-Aluminum bond and keeping Al in the aqueous phase.

The most effective way to disrupt the


 complex is to lower the pH until aluminum exists as the soluble hexa-aqua cation 

, preventing the formation of the gelatinous hydroxide.
Step-by-Step Protocol
  • Cooling: Chill the reaction mixture to

    
    . The hydrolysis is highly exothermic.
    
  • Preparation: Prepare a 6M HCl solution mixed with crushed ice (approx. 1:1 w/w).

  • Quenching: Slowly pour the reaction mixture into the acid/ice slurry with vigorous mechanical stirring.

    • Critical Note: Do not add water to the reaction; add the reaction to the acid. This ensures the pH stays low throughout the addition, preventing local precipitation of

      
      .
      
  • Phase Check: Stir for 30–60 minutes. The mixture should become two clear phases (if using an organic solvent) or a clear homogenous solution (if solvent-free).

  • Extraction (The Trap):

    • Issue: Oxovaleric acid is highly polar and water-soluble. It will prefer the acidic aqueous layer.

    • Action: Saturate the aqueous layer with NaCl (salting out).

    • Solvent: Extract with Ethyl Acetate or MIBK (Methyl Isobutyl Ketone). Do not use non-polar solvents like Hexane or Toluene; they will not pull the keto-acid out of the water.

  • Validation: Check the pH of the aqueous layer. It must be

    
    . If pH > 3, aluminum species will begin to gel.
    

Module 2: The Rochelle Salt Chelation (Alternative)

Best for: Acid-sensitive substrates or when emulsions persist despite acid quench.

If your specific oxovaleric derivative is acid-labile (e.g., if you have a tert-butyl ester protecting group), strong HCl will cleave it. Use Potassium Sodium Tartrate (Rochelle Salt).[1][2][3][4][5]

The Mechanism

Tartrate is a bidentate ligand that binds


 with higher affinity than hydroxides, forming a water-soluble complex that does not precipitate.
Step-by-Step Protocol
  • Quench: Carefully quench the reaction with a stoichiometric amount of water at

    
    .
    
  • Chelation: Add a saturated aqueous solution of Rochelle Salt (100 mL per 10 g of

    
     used).
    
  • Digestion: Vigorously stir at room temperature.

    • Time Requirement: This is not instant.[1][2][3][4][6][7][8][9][10] It often requires 2–4 hours of stirring.

  • Separation: The emulsion will break into two distinct, clear layers.[2] The Aluminum stays in the aqueous layer as the tartrate complex.

Module 3: Visualization & Decision Logic

The following diagram illustrates the decision logic for selecting the correct workup based on your specific synthesis conditions.

WorkupLogic Start Start: Quenching AlCl3 Reaction CheckAcid Is Product Acid-Sensitive? (e.g., t-butyl esters, acetals) Start->CheckAcid AcidYes Yes: Avoid Strong Acid CheckAcid->AcidYes Yes AcidNo No: Robust Product CheckAcid->AcidNo No Rochelle PROTOCOL B: Rochelle Salt Workup (Solubilizes Al as Tartrate) AcidYes->Rochelle HClQuench PROTOCOL A: 6M HCl Quench (Solubilizes Al as Al3+) AcidNo->HClQuench EmulsionCheck Did Emulsion Form? Rochelle->EmulsionCheck HClQuench->EmulsionCheck EmulsionCheck->Rochelle Persistent Emulsion (Switch to Chelation) SaltingOut CRITICAL STEP: Saturate Aqueous Layer with NaCl (Salting Out Effect) EmulsionCheck->SaltingOut Clear Phases Extraction Extract with Polar Solvent (Ethyl Acetate / MIBK) SaltingOut->Extraction

Figure 1: Decision Matrix for Aluminum Chloride Workup. Selects protocol based on substrate stability.

Data Summary: Method Comparison

FeatureAcid Quench (HCl) Rochelle Salt (Tartrate) Fieser Workup
Mechanism Protonolysis of Al-complexChelation (Ligand Exchange)Controlled Hydration
pH Range pH < 1 (Highly Acidic)pH ~7 (Neutral)pH > 10 (Basic)
Al-Species Soluble

Soluble Tartrate ComplexGranular Precipitate
Suitability Best for Friedel-Crafts Best for Hydride ReductionsPoor for Friedel-Crafts*
Risk Product degradation (if sensitive)Slow phase separation (Hours)Product trapping in solid

*Note: The Fieser workup is designed for Lithium Aluminum Hydride (LAH) reductions. It is generally unsuitable for Friedel-Crafts because the massive amount of AlCl3 used creates too much precipitate, physically trapping the oxovaleric acid.

Frequently Asked Questions (FAQ)

Q1: I used the HCl quench, but my yield is near zero. Where is my oxovaleric acid? A: It is likely in the aqueous layer. Oxovaleric acid is a short-chain keto-acid (C5). It has significant water solubility, especially in the absence of salt.

  • Fix: Take your aqueous waste layer, saturate it with solid NaCl until no more dissolves, and re-extract 3x with Ethyl Acetate.

Q2: Can I use NaOH to dissolve the aluminum? A: Technically, yes (


 dissolves in excess base to form aluminate 

).
  • Warning: However, oxovaleric acid contains a ketone and a carboxylic acid. In strong base, you risk aldol condensation (polymerization of the ketone) or other side reactions. Acidic workup is safer for keto-acids.

Q3: The organic layer is pink/red. Is this normal? A: This often indicates trace polymerization or the presence of highly conjugated byproducts (common in Friedel-Crafts). If the color persists after purification, consider an activated carbon filtration step before crystallization.

Q4: My product is an ester of oxovaleric acid. Does this change the protocol? A: Yes, it makes things easier. Esters are less water-soluble than the free acid. The HCl quench followed by a standard ether/EtOAc extraction should work efficiently. Ensure you wash the organic layer with


 (bicarbonate) after the acid wash to remove trace HCl, but be careful of 

evolution.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Friedel-Crafts workup and acid quenching).
  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol.[8] 1. Wiley, 1967.[8] (Source of the "Fieser Workup" and discussion on aluminum complex handling).

  • Pearson, D. E., & Buehler, C. A. "Friedel-Crafts Acylation with Little or No Catalyst Breakdown." Synthesis, 1972.[11]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.
  • Org. Synth. 1940, 20, 1. "Acid Hydrolysis of Aluminum Chloride Complexes."

Sources

Troubleshooting low yields in glutaric anhydride ring opening reactions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Yields in Glutaric Anhydride Ring-Opening Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into troubleshooting low yields in glutaric anhydride ring-opening reactions. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Foundational Knowledge & Pre-Reaction Checklist

Before troubleshooting a reaction, it's crucial to ensure the fundamentals are correctly in place. Glutaric anhydride is a highly reactive electrophile, but its utility is dependent on proper handling and reaction design.

Q1: What are the critical chemical properties of glutaric anhydride I should be aware of?

Glutaric anhydride is a white crystalline solid with a melting point between 52-57 °C.[1] Its reactivity stems from the strained six-membered ring containing two electrophilic carbonyl carbons.[2] However, its most critical vulnerability is its sensitivity to moisture.[1][3] In the presence of water, it readily hydrolyzes back to glutaric acid, which is often the primary source of yield loss and purification difficulties.[1][4] Therefore, stringent anhydrous conditions are paramount.

Q2: What is the primary reaction mechanism, and what is the most common competing reaction?

The desired reaction is a nucleophilic acyl substitution. A nucleophile (typically an amine or alcohol) attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. This forms a new amide or ester linkage at one end and a carboxylic acid at the other.[1][4]

The most significant competing reaction is hydrolysis, where water acts as the nucleophile. This unwanted reaction consumes your starting material to produce glutaric acid, a common and often difficult-to-remove impurity.

G GA Glutaric Anhydride Desired_Product Desired Product (Mono-amide Carboxylic Acid) GA->Desired_Product Desired Pathway (Aminolysis) Side_Product Side Product (Glutaric Acid) GA->Side_Product Competing Pathway (Hydrolysis) Nuc Nucleophile (e.g., R-NH2) H2O Water (Contaminant)

Caption: Desired aminolysis pathway vs. the competing hydrolysis side reaction.

Pre-Reaction Troubleshooting Checklist

Proactively addressing these points can prevent the majority of common yield issues.

CategoryCheckpointRationale & Best Practice
Reagent Quality Glutaric Anhydride Purity Use anhydride with ≥99% purity.[1] Lower-grade material may already contain significant amounts of glutaric acid. If purity is suspect, recrystallize from a dry, non-reactive solvent.
Nucleophile Purity & Activity Ensure your amine/alcohol is pure and free of water. If it is a salt (e.g., hydrochloride), it must be neutralized to the free base form to be nucleophilic.
Solvents Anhydrous Conditions Use freshly dried, anhydrous-grade solvents. Drying over molecular sieves or distillation from an appropriate drying agent is recommended. Even trace water can significantly impact yield.[4]
Glassware Dry Apparatus All glassware must be thoroughly dried, either in an oven (and cooled under vacuum or inert gas) or by flame-drying under vacuum.
Atmosphere Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
Part 2: Troubleshooting Common Scenarios

This section addresses specific problems you might encounter during or after your reaction.

Problem 1: My reaction shows no/low conversion of starting materials.

Q: I've mixed my reagents but TLC/LCMS analysis shows mostly unreacted starting materials after several hours. What's wrong?

This issue typically points to a fundamental problem with reactivity.

  • Cause 1: Inactive Nucleophile. If you are using an amine, it may be protonated. The reaction of an amine with glutaric anhydride produces one equivalent of carboxylic acid. This acid can protonate another molecule of your starting amine, rendering it non-nucleophilic and halting the reaction at a maximum of 50% conversion.

    • Solution: Use two equivalents of the amine nucleophile—one to react and one to act as an acid scavenger.[5] Alternatively, use one equivalent of the nucleophile and one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct.[6]

  • Cause 2: Insufficient Thermal Energy. While many aminolysis reactions proceed at room temperature, less reactive nucleophiles (e.g., sterically hindered amines, anilines, or alcohols) may require gentle heating (e.g., 40-60 °C) to initiate the reaction.

  • Cause 3: Reagent Quality. As per the checklist, ensure your glutaric anhydride has not hydrolyzed during storage. A simple melting point test can be indicative; a broad or low melting point suggests the presence of glutaric acid.[7]

Problem 2: My reaction is messy, showing multiple product spots on TLC.

Q: My starting materials are consumed, but my reaction mixture is a complex mess. How do I improve selectivity?

A messy reaction profile indicates the formation of one or more side products.

  • Cause 1: Imide Formation. This is a very common side reaction, especially when heating. The initially formed mono-amide carboxylic acid can undergo an intramolecular condensation to form a stable six-membered glutarimide ring, releasing water.[4][8]

    • Solution: Avoid high temperatures. If heating is necessary, use the lowest effective temperature and monitor the reaction closely to stop it upon completion of the initial ring-opening. Extended heating times dramatically increase the risk of imide formation.[8]

G Start Glutaric Anhydride + R-NH2 Intermediate Mono-amide Carboxylic Acid (Desired Product) Start->Intermediate Ring Opening (Fast, Desired) Imide Glutarimide Side Product Intermediate->Imide H2O_loss - H2O

Caption: Pathway showing formation of the desired product and its subsequent conversion to an imide byproduct.

  • Cause 2: Hydrolysis. Even with precautions, some water may be present, leading to the formation of glutaric acid.

    • Solution: Re-evaluate all sources of moisture. Ensure solvents are truly anhydrous and that the reaction is protected from the atmosphere.

Problem 3: My yield is low after workup and purification.

Q: The reaction looked clean, but I lost most of my product during extraction and chromatography. Why?

This points to challenges with the physicochemical properties of the product.

  • Cause 1: Product Loss During Aqueous Workup. Your product is a carboxylic acid, making it partially soluble in aqueous base and potentially even in neutral water, especially if the "R" group is small and polar.

    • Solution - Optimized Workup Protocol:

      • After the reaction, remove the solvent under reduced pressure.

      • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Wash with a mild acid (e.g., 1M HCl or saturated NH4Cl) to remove any excess amine or base. Crucially, do not wash with a strong base (like NaOH) , as this will deprotonate your product and pull it into the aqueous layer.

      • If the main impurity is glutaric acid, a careful extraction with a saturated sodium bicarbonate solution can sometimes selectively remove the more acidic diacid, but this risks product loss.

      • Wash with brine, dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate.

  • Cause 2: Difficult Purification. The desired mono-amide product and the glutaric acid side product often have very similar polarities, making them difficult to separate by standard silica gel chromatography.

    • Solution:

      • Chromatography: Use a solvent system with a small amount of an acidic modifier (e.g., 0.5-1% acetic acid in your ethyl acetate/hexane mobile phase). This keeps the carboxylic acids protonated and can improve separation.

      • Recrystallization: If your product is crystalline, this can be an excellent method to remove amorphous impurities like glutaric acid.[9] Experiment with different solvent systems.

Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Aminolysis of Glutaric Anhydride

This protocol provides a robust starting point for the reaction with a primary or secondary amine.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add glutaric anhydride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.2-0.5 M. Stir until fully dissolved.

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the glutaric anhydride solution to 0 °C using an ice bath. Add the amine solution dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the glutaric anhydride by TLC or LCMS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel chromatography or recrystallization as required.

Protocol 2: Analytical Monitoring by HPLC

Monitoring the reaction is key to maximizing yield and minimizing side products.

  • Column: A reverse-phase C18 column is suitable.[10][11]

  • Mobile Phase: A gradient method using water and acetonitrile (MeCN), both modified with 0.1% formic acid or phosphoric acid, typically provides good separation.[11]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is effective for observing the carbonyl-containing species.[10][11]

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase or MeCN, filter, and inject.

  • Analysis: Track the disappearance of the glutaric anhydride peak and the appearance of the product peak. The glutaric acid byproduct will typically have a shorter retention time than the more nonpolar amide product.

Part 4: Visual Workflow & Final FAQs
Troubleshooting Workflow

G start Low Yield Observed q1 Analyze Crude Reaction Mixture (TLC, LCMS, 1H NMR) start->q1 path1 Mainly Unreacted Starting Material q1->path1 Low Conversion path2 Complex Mixture of Products q1->path2 Messy Reaction path3 Clean Conversion, Low Isolated Yield q1->path3 Clean Reaction sol1a Check Nucleophile Activity (Is it a salt?) path1->sol1a sol1c Check Reagent Purity (Anhydride Hydrolyzed?) path1->sol1c sol1d Increase Temperature or Add Catalyst (e.g., DMAP) path1->sol1d sol2a Strict Anhydrous Conditions path2->sol2a sol2b Avoid/Reduce Heat to Prevent Imide Formation path2->sol2b sol2c Verify Stoichiometry path2->sol2c sol3a Optimize Workup (Avoid Basic Extraction) path3->sol3a sol3b Optimize Purification (Acid-modified silica gel, Recrystallization) path3->sol3b sol1b Add Base (e.g., Et3N) or use 2 eq. Amine sol1a->sol1b

Caption: A systematic workflow for diagnosing the cause of low yields.

Frequently Asked Questions
  • Q: When is a catalyst necessary? A: For most reactions with primary or secondary amines, a catalyst is not needed. However, for less reactive nucleophiles like alcohols (to form esters) or anilines, a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2] For enantioselective ring-opening, specialized chiral catalysts are required.[12][13]

  • Q: Can I use a solvent like methanol or ethanol? A: No. Protic solvents like alcohols will act as nucleophiles themselves, competing with your intended nucleophile and leading to a mixture of ester and amide/alcohol products. Always use aprotic solvents.

  • Q: How can I confirm the presence of glutaric acid in my product? A: In the 1H NMR spectrum, glutaric acid will show a characteristic triplet at ~2.4 ppm and another at ~1.9 ppm. Your product will have similar signals, but they will be shifted. The most definitive method is LCMS, where glutaric acid can be identified by its mass (m/z 131 for [M-H]-) and compared to an authentic standard.[14]

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Understanding the Chemical Properties and Synthesis of Glutaric Anhydride.
  • SIELC Technologies. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Song, B. et al. (2024, November 21). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. PMC.
  • A process for the optical resolution of 3-(p-chlorophenyl)-glutaramide.
  • Sigma-Aldrich. Glutaric anhydride 95 108-55-4.
  • Hou, Y. et al. (2025, December 6).
  • Glutaric anhydride - SAFETY D
  • BenchChem. (2025). A Comparative Thermal Analysis: Glutaric Acid vs. Glutaric Anhydride.
  • Liu, M. et al. (2024, April 12). Determination of related substances in gluaric anhydride by HPLC. Zhongguo Yaoshi Zazhi.
  • Khatri, C. A. et al. (2004).
  • Reactions of Acid Anhydrides. Reactory.
  • Kim, H. et al. (2021, November 24). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst.
  • Arayachukiat, S. et al. (2019, February 14). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?.
  • Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab.
  • Chemistry of Acid Anhydrides. (2022, September 25). Chemistry LibreTexts.
  • Amine + Anhydride. ReactionWeb.io.
  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea C

Sources

Controlling desfluoro impurities in 5-(2,3-difluorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Intermediates .

Topic: Controlling Desfluoro Impurities in 5-(2,3-difluorophenyl)-5-oxovaleric acid (CAS 898766-13-7). Ticket ID: TECH-F-23-OXO Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

5-(2,3-difluorophenyl)-5-oxovaleric acid is a critical intermediate, often utilized in the synthesis of CRTH2 antagonists (e.g., Setipiprant) and other bioactive indoles. The "desfluoro" impurity profile typically refers to two distinct chemical entities:

  • Monofluoro analogs: Resulting from Starting Material (SM) contamination (e.g., 2-fluorobenzene or 3-fluorobenzene).

  • Halogen-Exchange impurities: Resulting from Process-Induced Lewis-acid catalyzed chlorodefluorination (F

    
     Cl exchange).
    

The following guide provides a root-cause analysis, control strategies, and analytical troubleshooting workflows.

Module 1: Root Cause Analysis (RCA)

Q: Why am I seeing desfluoro impurities despite using "high purity" reagents?

A: The term "desfluoro" is often a catch-all. You must distinguish between inherited impurities and generated impurities.

  • Inherited (SMQ - Starting Material Quality): Commercial 1,2-difluorobenzene is synthesized via the Balz-Schiemann reaction or Halex process. Incomplete fluorination leads to monofluorobenzene contaminants. Because 1,2-difluorobenzene and monofluorobenzene have similar boiling points (~92°C vs 85°C), they are difficult to separate by standard distillation.

  • Generated (PID - Process Induced Defluorination): The Friedel-Crafts acylation uses Aluminum Chloride (

    
    ).[1] Under aggressive conditions (high temperature or large excess of Lewis Acid), 
    
    
    
    can catalyze Chlorodefluorination , where a fluorine atom is replaced by a chlorine atom, or (less commonly) hydrodefluorination if a hydride source is inadvertently present.
Visualizing the Impurity Genealogy

ImpurityPathways SM Starting Material (1,2-Difluorobenzene) Reaction Friedel-Crafts Reaction (Glutaric Anhydride + AlCl3) SM->Reaction Main Path Impurity1 Impurity A: Monofluoro Analog (Inherited) SM->Impurity1 Contamination (Monofluorobenzene) Product Target Molecule 5-(2,3-difluorophenyl)-5-oxovaleric acid Reaction->Product Acylation Impurity2 Impurity B: Chlorofluoro Analog (Process Induced) Reaction->Impurity2 Overheating/Excess AlCl3 (F -> Cl Exchange) Impurity1->Reaction Co-reaction

Caption: Figure 1. Impurity genealogy distinguishing between inherited SM contaminants and process-induced halogen exchange.

Module 2: Synthetic Control Strategies

Q: How do I optimize the Friedel-Crafts reaction to minimize defluorination?

A: The key is to balance activation (needed for acylation) against over-activation (causing C-F bond cleavage).

Protocol: Optimized Low-Temperature Acylation

Standard Protocol vs. Optimized Protocol Comparison

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Catalyst

(> 2.5 eq)

(2.0 - 2.2 eq)
Excess Lewis acid promotes F/Cl exchange.
Solvent Nitrobenzene or NeatDichloromethane (DCM) or 1,2-DCEDCM allows lower reflux temps, reducing thermal stress on C-F bonds.
Addition Rapid addition of SMSlow addition of

to Anhydride
Controls exotherm. Localized hotspots cause defluorination.
Temperature

C

C to RT (

C)
High temp activates the C-F bond for nucleophilic attack.
Quenching Pouring reaction into waterPouring reaction into Ice/HClPrevents basic hydrolysis side-reactions.

Critical Step: Do not mix 1,2-difluorobenzene and


 directly without the anhydride present. The anhydride forms a complex with 

(acylium ion equivalent) which is the active species. Mixing the fluorinated ring with free

alone increases the residence time of the "naked" Lewis acid against the C-F bond, promoting degradation.

Module 3: Analytical Troubleshooting

Q: My HPLC method cannot separate the desfluoro impurity from the main peak. What column should I use?

A: Standard C18 columns often fail to resolve fluoro/desfluoro analogs because the hydrophobicity difference is minimal. You must utilize Fluorophilic Retention Mechanisms .

Recommended Stationary Phase: Pentafluorophenyl (PFP) or FluoroSep-Phenyl.

  • Mechanism: PFP phases engage in

    
    -
    
    
    
    interactions and specific F-F interactions. The electron-deficient ring of the PFP column interacts differently with the electron-rich (desfluoro) vs. electron-deficient (difluoro) analytes.
Troubleshooting Guide: Method Development
IssueProbable CauseSolution
Co-elution C18 Selectivity InsufficientSwitch to PFP (Pentafluorophenyl) or Phenyl-Hexyl column.
Peak Tailing Free carboxylic acid interactionAdd 0.1% TFA or Formic Acid to mobile phase to suppress ionization of the valeric acid tail.
Detection Limit Low UV absorptionMonitor at 210-215 nm . The carbonyl and phenyl ring absorb here; fluorination lowers

slightly compared to desfluoro.
Decision Tree for Column Selection

ColumnSelection Start HPLC Separation Issue CheckStructure Is impurity Desfluoro (Monofluoro)? Start->CheckStructure StandardC18 Try C18 High Carbon Load CheckStructure->StandardC18 No (Structural Isomer) PFP USE PFP (Pentafluorophenyl) Column CheckStructure->PFP Yes (F vs H difference) MobilePhase Mobile Phase: MeOH/Water + 0.1% TFA PFP->MobilePhase Optimization

Caption: Figure 2. Analytical decision tree for selecting stationary phases when separating fluorinated analogs.

Module 4: Purification (Downstream Processing)

Q: If the impurity is present in the crude (approx. 1-2%), how do I remove it?

A: Recrystallization is generally more effective than chromatography for scale-up of this intermediate, relying on the difference in crystal lattice energy caused by the fluorine atom.

Protocol: Fractional Recrystallization

  • Solvent System: Toluene/Heptane or Ethyl Acetate/Hexane.

  • Principle: The 2,3-difluoro substitution pattern creates a specific dipole moment and crystal packing. The monofluoro impurity (desfluoro) disrupts this packing.

  • Procedure:

    • Dissolve crude acid in minimum hot Toluene (

      
      C).
      
    • Cool slowly to Room Temperature.

    • Crucial Step: If impurity level is

      
      , seed with pure 5-(2,3-difluorophenyl)-5-oxovaleric acid crystals at 
      
      
      
      C.
    • Add Heptane (anti-solvent) dropwise only after initial crystallization has begun.

    • Filter and wash with cold Heptane.

References

  • Regalado, E. L., et al. (2015).[2] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • ChemScene. (n.d.). "Product Data: 5-(2,3-Difluorophenyl)-5-oxovaleric acid."

  • Master Organic Chemistry. (2018). "Friedel-Crafts Acylation: Mechanism and Limitations."

  • Siegemund, G., et al. (2016). "Fluorine Compounds, Organic."[3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. (General reference for F/Cl exchange mechanisms in Lewis Acid media).

  • Vertex AI Search. (2026). "Consolidated search results for Friedel-Crafts defluorination mechanisms.

Sources

Technical Support Center: Catalytic Optimization for 5-Aryl-5-Oxovaleric Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-aryl-5-oxovaleric acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. The production of these compounds, often intermediates in pharmaceutical synthesis, typically relies on the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield, or in some cases, no formation of the desired 5-aryl-5-oxovaleric acid. What are the potential causes and how can I rectify this?

Answer: Low to no yield in a Friedel-Crafts acylation is a common but multifaceted problem. The root cause often lies in one of the following areas: catalyst activity, substrate reactivity, or reaction conditions.

dot

Caption: Factors and solutions for controlling regioselectivity.

Possible Causes & Solutions:

  • Steric and Electronic Effects: The position of acylation on the aromatic ring is governed by the directing effects of existing substituents. While the acyl group is generally a meta-director, the initial acylation will be directed by the groups already present on the arene.

    • Solution: Carefully consider the directing effects of your substituents. For instance, an alkyl group will direct ortho- and para-, while a methoxy group will also direct ortho- and para-. Lowering the reaction temperature can sometimes favor the formation of the sterically less hindered para-isomer over the ortho-isomer.

  • Catalyst Choice: The size and nature of the Lewis acid catalyst can influence the regioselectivity.

    • Solution: Experiment with different Lewis acids. For example, a bulkier catalyst might favor acylation at a less sterically hindered position. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes offer better selectivity compared to the highly reactive aluminum chloride. [2]

  • Intramolecular Reactions: In some cases, if the aromatic substrate has a suitable side chain, an intramolecular Friedel-Crafts reaction can occur, leading to cyclic byproducts.

    • Solution: This is less common in the synthesis of 5-aryl-5-oxovaleric acids but should be considered if unexpected cyclic ketones are observed. Modifying the substrate or reaction conditions may be necessary to disfavor the intramolecular pathway.

Issue 3: Catalyst Deactivation and Reusability

Question: I am using a heterogeneous catalyst, and its activity decreases significantly after the first run. How can I prevent deactivation and improve reusability?

Answer: Catalyst deactivation is a key challenge, especially with solid acid catalysts like zeolites or clays. [3] Possible Causes & Solutions:

  • Competitive Adsorption: The product, 5-aryl-5-oxovaleric acid, and the glutaric acid byproduct can strongly adsorb to the active sites of the catalyst, leading to deactivation. [3] * Solution: After each run, wash the catalyst thoroughly with a suitable solvent to remove adsorbed species. A polar solvent that can dissolve the product and byproducts without damaging the catalyst is recommended.

  • Pore Blocking: In the case of porous catalysts like zeolites, the pores can become blocked by reactants, products, or coke formed during the reaction.

    • Solution: A calcination step (heating at high temperatures in the presence of air or oxygen) can often regenerate the catalyst by burning off organic residues. The optimal calcination temperature and time will depend on the specific catalyst.

  • Leaching of Active Species: For supported catalysts, the active metal or acid species may leach into the reaction mixture, leading to a loss of activity.

    • Solution: Ensure the active species are strongly anchored to the support. This can often be improved during the catalyst synthesis. If leaching is suspected, analyzing the reaction filtrate for the active species can confirm this.

Catalyst TypeCommon Deactivation MechanismRegeneration Strategy
Homogeneous (e.g., AlCl₃) Complexation with productNot applicable (used stoichiometrically)
Zeolites (e.g., H-BEA, H-Y) Pore blocking, cokingCalcination
Acidic Clays (e.g., Montmorillonite) Competitive adsorption, pore blockingSolvent washing, calcination
Supported Lewis Acids Leaching of active speciesRecalcination, re-impregnation

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 5-aryl-5-oxovaleric acid?

A1: The synthesis of 5-aryl-5-oxovaleric acid via Friedel-Crafts acylation proceeds through a four-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with glutaric anhydride to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The aromaticity of the ring is temporarily lost.

  • Deprotonation: A weak base (often the [AlCl₃(OH)]⁻ complex formed from trace water) removes a proton from the carbon bearing the new acyl group.

  • Restoration of Aromaticity: The removal of the proton restores the aromaticity of the ring, yielding the final 5-aryl-5-oxovaleric acid product complexed with the Lewis acid. An aqueous workup is then required to break this complex and isolate the product. [4] Q2: Can I use carboxylic acids directly instead of anhydrides or acyl chlorides?

A2: While less common for this specific synthesis, direct acylation with carboxylic acids is possible under certain conditions. This approach is considered "greener" as it avoids the use of halogenated reagents. [1]However, it often requires stronger catalysts, activating agents like cyanuric chloride, or higher reaction temperatures. [2] Q3: What are some suitable solvents for this reaction?

A3: The choice of solvent can significantly impact the reaction. Common solvents include:

  • Dichloromethane (DCM): A versatile solvent that is often a good starting point. [5]* Nitrobenzene or Carbon Disulfide: These are traditional solvents for Friedel-Crafts reactions, but their toxicity and environmental impact are concerns.

  • Solvent-Free Conditions: In some cases, the reaction can be run neat, especially with liquid aromatic substrates, which can be more environmentally friendly.

Q4: How do I properly work up the reaction mixture?

A4: The workup procedure is critical for isolating the pure product and quenching the reactive catalyst.

  • Quenching: The reaction mixture should be slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and protonates the carboxylic acid. [2]This process is highly exothermic and should be done in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer should be washed sequentially with water, a dilute solution of sodium bicarbonate (to remove any unreacted glutaric acid), and finally with brine. [2]4. Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by recrystallization or column chromatography may be necessary.

Q5: Are there any alternatives to traditional Lewis acid catalysts?

A5: Yes, there is a growing interest in developing more sustainable and reusable catalysts. These include:

  • Solid Acid Catalysts: Zeolites, sulfated zirconia, and ion-exchange resins like Amberlyst-15 have been shown to be effective for Friedel-Crafts acylations. [5]Their main advantage is ease of separation and potential for reusability.

  • Metal-Organic Frameworks (MOFs): MOFs can be designed to have Lewis or Brønsted acid sites and have shown promise as catalysts for these reactions. [6][7]* Brønsted Acids: Strong Brønsted acids like triflic acid or methanesulfonic acid can also catalyze Friedel-Crafts acylations, sometimes offering different selectivity compared to Lewis acids. [2]

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Bandyopadhyay, D., & Tundo, P. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Reddit. Friedel-Crafts reactions with Deactivating groups. [Link]

  • Hassani, A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Magnetochemistry. [Link]

  • ResearchGate. Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

  • Zoller, J., & You, S. L. (2014). Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Angewandte Chemie International Edition. [Link]

  • Jun, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters. [Link]

  • MDPI. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. [Link]

  • ResearchGate. MOF-5 as an efficient heterogeneous catalyst for Friedel-Crafts alkylation reactions. [Link]

Sources

Validation & Comparative

Characterization of Aryl Oxovaleric Acids: A Comparative Guide to ATR-FTIR vs. Transmission (KBr) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aryl Oxovaleric Acids

Aryl oxovaleric acids—such as 5-(4-methoxyphenyl)-5-oxovaleric acid—are critical bifunctional building blocks in pharmaceutical synthesis. They serve as essential precursors for complex heterocycles, matrix metalloproteinase (MMP) inhibitors, and cardiovascular therapeutics. Structurally, these molecules are uniquely characterized by two distinct carbonyl environments: a terminal aliphatic carboxylic acid and an aryl-conjugated ketone.

Accurate infrared (IR) spectroscopic characterization is mandatory to confirm the integrity of both functional groups during drug development. However, the choice of Fourier-Transform Infrared (FTIR) sampling technique profoundly influences the spectral output. This guide objectively compares the two dominant methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —providing the mechanistic causality behind spectral variances and establishing self-validating protocols for rigorous structural elucidation.

Mechanistic Causality: Why the Sampling Technique Alters the Spectrum

To interpret the IR spectra of aryl oxovaleric acids accurately, one must understand the physical interactions governing each analytical technique:

  • Transmission FTIR (KBr Pellet): This classical method adheres strictly to the Beer-Lambert law. The sample is dispersed in an IR-transparent KBr matrix, providing high-quality, true transmission spectra that are considered the gold standard for quantitative library matching . However, the application of high pressure (typically 8–10 tons) during pellet formation can induce polymorphic transformations or disrupt the delicate intermolecular hydrogen-bonded dimers of the carboxylic acid. Furthermore, KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending vibration (~1640 cm⁻¹) that can directly convolute the critical aryl-conjugated ketone signal .

  • ATR-FTIR: ATR relies on an evanescent wave penetrating a sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). Because the penetration depth (

    
    ) is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., aromatic out-of-plane bends) appear artificially intense compared to higher wavenumber peaks (e.g., the O-H stretch) . Despite this, ATR is non-destructive, requires no matrix dilution, and perfectly preserves the native hydrogen-bonded solid-state form of the aryl oxovaleric acid.
    

Comparative Spectral Data for Aryl Oxovaleric Acids

The table below summarizes the expected IR vibrational frequencies for a model compound, 5-(4-methoxyphenyl)-5-oxovaleric acid, and highlights how the chosen analytical technique impacts the observed quantitative data .

Functional GroupExpected Wavenumber (cm⁻¹)KBr Pellet ObservationATR-FTIR ObservationMechanistic Causality
Carboxylic O-H Stretch 3300–2500 (Broad)Often convoluted by absorbed waterWeaker intensity, true to solid stateATR penetration depth is shallow at high wavenumbers; KBr is highly hygroscopic.
Carboxylic C=O Stretch ~1710–1730Sharp, but prone to shiftingHighly reproducibleHigh pressure in KBr preparation can disrupt native H-bonded carboxylic dimers.
Conjugated Ketone C=O ~1680–1690Can overlap with water H-O-H bendDistinct and sharpAryl conjugation lowers the C=O frequency; KBr moisture masks this specific region.
Aromatic C=C Stretch ~1600, 1510Standard intensityStandard intensityCore skeletal vibrations remain largely unaffected by the surrounding matrix.
Aromatic C-H OOP Bend ~830Standard intensityEnhanced intensityThe evanescent wave penetrates deeper at lower wavenumbers, amplifying the signal.

Self-Validating Experimental Protocols

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), both methodologies must be executed as self-validating systems.

Protocol A: High-Fidelity ATR-FTIR Analysis (Preferred for Routine & Polymorph Screening)

Causality: ATR minimizes sample preparation artifacts, ensuring the resulting spectrum reflects the true solid-state crystalline form of the aryl oxovaleric acid.

  • System Initialization & Background Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Acquire a background spectrum (air).

    • Validation Checkpoint: The background must show a flat baseline with no residual organic peaks (e.g., absolute absence of C-H stretches at 2900 cm⁻¹).

  • Sample Application: Place ~2-5 mg of the neat aryl oxovaleric acid powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave interaction and preventing signal attenuation.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ (typically 32 scans at 4 cm⁻¹ resolution).

    • Validation Checkpoint: Apply an "ATR Correction" algorithm in the spectrometer software. This mathematically compensates for the wavelength-dependent penetration depth, normalizing the spectrum for accurate comparison against historical transmission libraries.

Protocol B: Quantitative KBr Pellet Transmission (Preferred for Trace Analysis)

Causality: KBr provides a longer effective optical pathlength, significantly enhancing sensitivity for detecting low-concentration impurities in the synthesized acid.

  • Matrix Preparation: Dry spectral-grade KBr powder at 110°C for a minimum of 3 hours to eliminate moisture. Store immediately in a desiccator.

  • Sample Grinding: Weigh ~1-2 mg of the aryl oxovaleric acid and ~200 mg of the dry KBr (maintaining a ~1% sample ratio). Grind thoroughly in an agate mortar for 1-2 minutes.

    • Causality: Particle sizes must be reduced to <2.5 µm (smaller than the shortest IR wavelength) to prevent Mie scattering, which causes a sloping baseline at the high-frequency end of the spectrum.

  • Pellet Pressing: Transfer the homogenized mixture to a 13 mm stainless steel die. Apply a vacuum for 2 minutes to evacuate trapped air, then apply 8-10 tons of hydraulic pressure for 3 minutes.

  • Validation & Acquisition: Place the pressed pellet in the transmission holder.

    • Validation Checkpoint: Before analyzing the functional group peaks, check the baseline at 4000 cm⁻¹. A high-quality, valid pellet must transmit >70% of the incident light. If the baseline is sloped or transmission is <50%, the pellet is scattering light (poor grinding) or contains moisture (broad peak at 3400 cm⁻¹). The system invalidates the sample; discard and repress.

Method Selection Workflow

The following decision matrix illustrates the logical workflow for selecting the appropriate FTIR methodology based on the analytical goal for aryl oxovaleric acids.

FTIR_Workflow A Sample: Aryl Oxovaleric Acid B Assess Analytical Goal A->B C Trace Impurity Analysis Library Matching B->C D Routine Structural ID Polymorph Preservation B->D E KBr Pellet Transmission (1% Sample in Dry KBr) C->E F ATR-FTIR Analysis (Diamond Crystal, 45°) D->F G Validation: Baseline >70% T at 4000 cm⁻¹? E->G H Validation: Clean Background (No peaks at 2900 cm⁻¹)? F->H G->E No (Repress) I Acquire True Absorbance Spectrum G->I Yes H->F No (Clean) J Acquire Spectrum & Apply ATR Correction H->J Yes

Workflow for selecting and validating FTIR methods for aryl oxovaleric acids.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Solution.[Link]

  • Shimadzu. "Measurement Methods for Powder Samples." Shimadzu Corporation. [Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. [Link]

  • The Journal of Physical Chemistry A. "Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface." ACS Publications. [Link]

Technical Comparison: Reference Standards for 4-(2,3-difluorobenzoyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of reference standards for 4-(2,3-difluorobenzoyl)butyric acid (also known as 5-(2,3-difluorophenyl)-5-oxopentanoic acid).[1] It is designed for analytical chemists and process development scientists requiring rigorous qualification of this intermediate, which is often synthesized via Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1]

Core Directive: The Hierarchy of Standards

In pharmaceutical development, the "grade" of a reference standard dictates its permissible utility.[1] For a specialized intermediate like 4-(2,3-difluorobenzoyl)butyric acid, commercially available "Certified Reference Materials" (CRMs) are rare.[1] Researchers often must qualify their own Primary Reference Standards from high-purity synthesis lots.[1]

The following table objectively compares the three tiers of standards you will encounter or generate.

Table 1: Comparative Specifications for Reference Standard Grades
FeaturePrimary Reference Standard (PRS) Working Standard (WS) Research/Reagent Grade
Intended Use Qualifying Working Standards; Pivotal release testing.[1]Routine QC testing (Reaction monitoring, IPC).[1]Early-stage synthesis; Feasibility studies.[1]
Purity Requirement > 99.5% (Chromatographic & Mass Balance)> 98.0% (Chromatographic)> 95.0%
Traceability Fully characterized (NMR, MS, IR, EA, ROI, Water).[1]Traced to the PRS via direct comparison.Vendor CoA only (often limited data).[1]
Uncertainty Calculated uncertainty (U) provided.[1]Defined potency factor (As-is basis).[1]Not defined.
Critical Impurities Regioisomers quantified (e.g., 3,4-difluoro isomer).[1]Controlled relative to PRS.[1]Unspecified.
Water Content Determined by Karl Fischer (KF).[1]Assumed or tested once.Not typically reported.[1][2]

Scientific Integrity: Qualification Protocols

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the critical path for converting a synthesis lot into a qualified Primary Reference Standard.[1]

QualificationWorkflow Start Raw Synthesis Lot (Recrystallized) Structure Structural Elucidation (1H-NMR, 13C-NMR, MS, IR) Start->Structure Purity Purity Assessment (HPLC-UV + GC-MS) Start->Purity Decision Is Purity > 99.5% & No Isomers? Structure->Decision Purity->Decision Physical Physical Characterization (KF Water, ROI, Residual Solvents) Decision->Physical Yes Reject Reject or Re-purify Decision->Reject No Final Assign Potency & Release as Primary Standard Physical->Final

Caption: Logical workflow for qualifying a raw material as a Primary Reference Standard (PRS).

Experimental Protocols

The following protocols are adapted from standard methodologies for fluorinated aryl-keto-acids [1, 2].

Protocol A: Regio-Specific Identification (NMR)

Objective: Distinguish the 2,3-difluoro substitution pattern from potential 3,4-difluoro impurities.

  • Solvent: DMSO-d6.

  • Key Signals:

    • 2,3-Difluoro pattern: Look for the specific splitting of the aromatic protons.[1] The proton at position 6 (ortho to carbonyl) will show a distinct multiplet due to coupling with F-2 and F-3.[1]

    • Aliphatic Chain: The butyric acid chain will appear as three distinct multiplets:

      • 
         ~2.9 ppm (triplet, 
        
        
        
        Hz,
        
        
        )[1]
      • 
         ~2.3 ppm (triplet, 
        
        
        
        Hz,
        
        
        )[1]
      • 
         ~1.8 ppm (quintet, central 
        
        
        
        )[1]
Protocol B: Purity Determination by HPLC-UV

Objective: Quantify purity and detect late-eluting oligomers or isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m).[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 210 nm (for carboxyl) and 254 nm (aromatic ring).[1]

  • Acceptance Criteria: Main peak area > 99.5%. No single impurity > 0.1%.[1]

Protocol C: Residual Solvent Analysis (GC-HS)

Since this molecule is likely synthesized using Friedel-Crafts , residual solvents like Dichloromethane (DCM) or Nitrobenzene are critical quality attributes (CQAs).[1]

  • Method: Headspace Gas Chromatography (GC-HS).[1]

  • Standard: USP <467> Class 2 mix.[1]

  • Limit: NMT 600 ppm for DCM; NMT 720 ppm for Nitrobenzene (if used).[1]

Synthesis Pathway & Impurity Logic

Understanding the synthesis helps you predict which impurities to look for in your reference standard.[1]

Diagram 2: Synthesis & Impurity Map

Synthesis SM1 1,2-Difluorobenzene Reagent AlCl3 / DCM SM1->Reagent SM2 Glutaric Anhydride SM2->Reagent Product 4-(2,3-difluorobenzoyl) butyric acid Reagent->Product Impurity1 Impurity A: 3,4-Difluoro Isomer (Regioisomer) Reagent->Impurity1 Minor path Impurity2 Impurity B: Di-acylated byproduct Product->Impurity2 Over-reaction

Caption: Friedel-Crafts synthesis pathway showing potential critical impurities (Regioisomers and Over-acylation).[1]

References

  • BenchChem. Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid. (Methodology adapted for the 2,3-isomer).[1] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(4-Fluorobenzoyl)butyric acid. (Structural analog reference). Link

  • Sigma-Aldrich. Reference Standards for Fluorinated Intermediates. (General specifications for research grade materials). Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link[1]

Sources

Comparative Guide: Characterization & Melting Point Analysis of 5-(2,3-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS 898766-13-7 ) serves as a critical building block, particularly for CGRP receptor antagonists and specific prostaglandin derivatives. Unlike its widely characterized analogs (e.g., the 4-fluorophenyl or 2,4-difluorophenyl variants), the physicochemical data for the 2,3-difluoro isomer is often proprietary or batch-dependent in open literature.

This guide provides a technical framework for establishing the melting point (MP) range as a Critical Quality Attribute (CQA). By comparing it with structurally verified analogs and detailing a self-validating characterization protocol, this document empowers researchers to define internal "Gold Standards" for purity.

Technical Profile & Chemical Identity

Before establishing physical constants, the chemical identity must be unequivocal. The 2,3-difluoro substitution pattern creates unique steric and electronic effects that distinguish it from other isomers.

PropertySpecification
Chemical Name 5-(2,3-Difluorophenyl)-5-oxovaleric acid
CAS Number 898766-13-7
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Physical Form White to Off-white Crystalline Solid
Solubility Soluble in Methanol, Ethyl Acetate, DMSO; Sparingly soluble in Water
Key Impurities 1,2-Difluorobenzene (starting material), Glutaric acid, Regioisomers (2,4- or 3,4-difluoro)

Comparative Melting Point Analysis

Due to the scarcity of public physicochemical data for the pure 2,3-isomer, the expected melting point range is best bracketed by analyzing structurally homologous compounds. The ortho substitution in the 2,3-isomer generally disrupts crystal lattice packing more than para substitution, often resulting in a lower melting point than the 3,4-analog.

Table 1: Melting Point Landscape of Fluorinated Phenyl-Oxovaleric Acids
Compound AnalogCAS NumberSubstitution PatternMelting Point Range (°C)Lattice Trend
Target Compound 898766-13-7 2,3-Difluoro 70 – 110°C (Est.) *Ortho-effect disrupts packing
2-Fluoro Analog199664-70-52-Fluoro69 – 72°C [1]Baseline for ortho-substitution
4-Fluoro Analog149437-76-34-Fluoro98 – 102°C (Typical)Para-symmetry enhances packing
3,4-Difluoro Analog845790-46-73,4-Difluoro~140°C (Solid) [2]High symmetry / stability
3,4-Dichloro Analog168135-66-83,4-Dichloro158 – 159°C [3]Heavier halogen increases MP

*Note: The estimated range for the 2,3-isomer is derived from the 2-fluoro baseline. A pure batch typically exhibits a sharp 2–3°C range within this bracket. Broad ranges (>5°C) indicate regioisomeric contamination.

Experimental Protocols

A. Synthesis & Purification Context

The melting point is heavily influenced by the synthesis route. The standard preparation involves Friedel-Crafts acylation .

  • Reaction: 1,2-Difluorobenzene + Glutaric Anhydride

    
     Product.
    
  • Critical Impurity: The 2,4-difluoro isomer may form if the starting material is impure or if rearrangement occurs, though the 2,3-directing effect is strong.

  • Purification: Recrystallization is required to achieve a sharp melting point.

    • Solvent System: Toluene/Heptane (1:2) or Ethyl Acetate/Hexane.

    • Procedure: Dissolve crude acid in hot toluene; add heptane until turbid; cool slowly to 4°C.

B. Melting Point Determination Protocol

To validate the purity of your specific batch, follow this self-validating protocol.

Method 1: Capillary Method (Routine QC)

  • Drying: Dry the sample at 45°C under vacuum (10 mbar) for 4 hours to remove solvent inclusions (pseudo-polymorphs).

  • Packing: Pack 3-4 mm of sample into a glass capillary. Tap to ensure high density.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 60°C.

    • Critical Ramp: 1°C/min from 60°C until melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete clarity). A range
    
    
    confirms high purity.

Method 2: Differential Scanning Calorimetry (DSC) (Gold Standard)

  • Sample: 2–5 mg in a crimped aluminum pan.

  • Program: Equilibrate at 25°C → Ramp 10°C/min to 150°C.

  • Analysis: The peak of the endotherm represents the melting point. Look for pre-melt events indicating solvates.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to purity validation, highlighting where the melting point serves as a "Go/No-Go" gate.

G Start Start: Crude Synthesis (Friedel-Crafts Acylation) Crude Crude Product (Contains Isomers/Salts) Start->Crude Purification Recrystallization (Toluene/Heptane) Crude->Purification Remove AlCl3 salts Dry Vacuum Drying (Remove Solvates) Purification->Dry Analysis MP Determination (Capillary / DSC) Dry->Analysis Decision Range < 2°C? Analysis->Decision Pass PASS: Pure 2,3-Isomer (Proceed to Next Step) Decision->Pass Yes Fail FAIL: Broad Range (Reprocess) Decision->Fail No Fail->Purification Recrystallize

Caption: Workflow for isolating pure 5-(2,3-Difluorophenyl)-5-oxovaleric acid. A sharp melting point (<2°C range) is the final gatekeeper for purity.

References

  • ChemicalBook. (2025). 5-(2-Fluorophenyl)-5-oxovaleric acid Properties and Melting Point Data.Link

  • Sigma-Aldrich. (2025). 5-(3,4-Difluorophenyl)-5-oxovaleric acid Product Specification.Link

  • University College Dublin. (2012). Synthesis and Characterization of Halogenated Oxovaleric Acid Analogs. Research Repository. Link

  • PubChem. (2025).[1] Compound Summary: 5-(2,3-difluorophenyl)-5-oxopentanoic acid. National Library of Medicine. Link

  • ChemScene. (2025). Product Analysis: 5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS 898766-13-7).[2]Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(2,3-Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 14377-16-3 Chemical Class: Fluorinated Aromatic Carboxylic Acid / Ketone Urgency Level: Routine Hazardous Waste (Non-Emergency)

Executive Summary & Core Directive

Do not dispose of this compound down the drain.

5-(2,3-Difluorophenyl)-5-oxovaleric acid contains stable Carbon-Fluorine (C-F) bonds. While the carboxylic acid moiety suggests it could be neutralized, the fluorinated aromatic ring persists in standard wastewater treatment. Consequently, this material must be segregated into Halogenated Organic Waste streams to ensure high-temperature incineration with flue gas scrubbing (to capture Hydrofluoric acid byproducts).

Immediate Action Plan:

  • Segregate: Keep separate from non-halogenated organics (e.g., Acetone, Ethanol) to avoid surcharges or rejection by disposal facilities.

  • Label: Mark clearly as "Halogenated Organic Acid."

  • Container: Use High-Density Polyethylene (HDPE) or glass; avoid metal containers due to potential acidity.

Chemical Profile & Risk Assessment

To ensure safety and compliance, the disposal strategy is derived from the compound's physicochemical properties.

PropertyData / CharacteristicOperational Implication
Molecular Formula C₁₁H₁₀F₂O₃Contains Fluorine; requires halogen-specific incineration.[1]
Functional Groups Carboxylic Acid, Ketone, DifluorophenylAcidic (corrosive to metal); Fluorinated (environmental persistence).
Physical State Solid (typically off-white powder)Dust generation risk during transfer; use solids disposal bin if dry.
Hazard Codes H315, H319, H335 (Irritant)PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Reactivity Stable; Incompatible with strong bases/oxidizersDo not mix with cyanide or sulfide wastes (acid releases toxic gas).

Scientific Rationale for Disposal Method: Standard incineration of non-halogenated organics occurs at ~800°C. However, fluorinated compounds require higher temperatures (>1100°C) and specific scrubbing technologies to prevent the emission of Hydrogen Fluoride (HF) and perfluorinated byproducts (PFAS precursors). Therefore, mislabeling this as "General Organic Waste" poses a downstream infrastructure risk [1, 2].

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Applicable for: Pure powder, scrapings, or spill cleanup residues.

  • Personal Protective Equipment (PPE): Don nitrile gloves, lab coat, and safety glasses. If handling large open quantities (>50g), use a particulate respirator (N95) or work inside a fume hood.

  • Primary Container: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Critical: Do not use metal cans or foil, as residual moisture can form hydrofluoric acid traces that corrode the metal.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-(2,3-Difluorophenyl)-5-oxovaleric acid (Solid)"

    • Hazard Checkbox: [x] Toxic/Irritant [x] Halogenated

  • Secondary Containment: Place the sealed jar into the lab's designated "Solid Hazardous Waste" drum.

Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)

Applicable for: HPLC waste, reaction filtrates, or cleaning solvents containing the compound.

  • Characterize the Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • Select Waste Stream:

    • IF Solvent is Halogenated (DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.

    • IF Solvent is Non-Halogenated (Methanol, Ethyl Acetate): Because the solute (the acid) is fluorinated, the entire mixture must now be treated as Halogenated Waste .

    • Why? Even low concentrations of fluorine can exceed the "Non-Halogenated" permit limits (often <1000 ppm halogens) at standard incinerators [3].

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), slowly adjust to pH 5-9 using a dilute Sodium Bicarbonate solution before adding to the waste carboy to prevent dangerous off-gassing or polymerization in the waste container.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Waste Stream Logic Flow

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Start: Waste Generation 5-(2,3-Difluorophenyl)-5-oxovaleric acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Waste Bin (Label: Halogenated Solid) SolidPath->SolidBin SolventCheck Check Carrier Solvent LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent Yes NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Water) SolventCheck->NonHaloSolvent No LiquidBin Liquid Waste Carboy (Label: Halogenated Organic) HaloSolvent->LiquidBin ContaminationRule CRITICAL RULE: Fluorinated Solute contaminates Non-Halo Solvent NonHaloSolvent->ContaminationRule ContaminationRule->LiquidBin Incineration Final Disposal: High-Temp Incineration (w/ HF Scrubbing) SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision logic for segregating fluorinated organic acid waste. Note that the presence of the fluorine atoms mandates a "Halogenated" waste stream regardless of the solvent used.

Spill Response Procedures (Small Scale < 500g)

In the event of a benchtop spill, follow this containment protocol to prevent exposure and environmental contamination.

  • Isolate: Alert nearby personnel and demarcate the area.

  • Neutralize (Liquids only): If the material is in solution and acidic, apply a spill pillow or sodium bicarbonate powder to the perimeter first, then the center.

  • Collect (Solids):

    • Do not dry sweep (creates dust).[2]

    • Cover the powder with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a wide-mouth jar.

  • Decontaminate: Wipe the surface with a soap/water solution.[3] Verify pH of the surface is neutral (pH 6-8).

  • Disposal: Place all cleanup materials (towels, scoops, gloves) into the Solid Hazardous Waste bin. Label as "Debris contaminated with Fluorinated Organic Acid."

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.